Lauryldimethylbetaine
Beschreibung
structure given in first source
Eigenschaften
IUPAC Name |
2-[dodecyl(dimethyl)azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKCXOJTLDBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041266, DTXSID101020488 | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
683-10-3, 85736-48-7 | |
| Record name | Lauryldimethylaminoacetic acid betaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldimethylbetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryldimethylbetaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxylatomethyl)dodecyldimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Determining the Critical Micelle Concentration of Lauryldimethylbetaine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of lauryldimethylbetaine. This compound, a zwitterionic surfactant, is of significant interest in pharmaceutical and biotechnological applications due to its mildness, biocompatibility, and ability to solubilize poorly water-soluble drugs. Understanding its CMC is fundamental to optimizing its use in various formulations.
Introduction to this compound and its Critical Micelle Concentration
This compound, also known as N,N-dimethyl-N-dodecylglycine, is an amphiphilic molecule possessing a hydrophobic 12-carbon alkyl chain (lauryl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This zwitterionic nature contributes to its unique properties, including a broad range of pH stability and low irritation potential.
The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, this compound primarily exists as monomers, which can adsorb at interfaces, leading to a reduction in surface tension.[2] Above the CMC, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant.[1] The determination of the CMC is crucial for applications such as drug solubilization, emulsification, and the formation of stable drug delivery systems.
Theoretical Principles of Micellization
The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant molecules disrupt the hydrogen-bonding network of water, which is thermodynamically unfavorable. To minimize this disruption, the hydrophobic tails aggregate to form the core of the micelle, while the hydrophilic headgroups are exposed to the aqueous phase. This arrangement minimizes the contact between the hydrophobic chains and water, leading to a more stable energetic state.
Experimental Protocols for CMC Determination
The CMC of this compound can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the point of micelle formation. The most common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.
Surface Tensiometry
Principle: This method relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of a plot of surface tension versus the logarithm of the surfactant concentration.[2]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.
-
Preparation of Dilutions: Prepare a series of dilutions of the this compound stock solution with deionized water. The concentration range should span from well below to well above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., employing the du Noüy ring or Wilhelmy plate method).[3] Ensure temperature control throughout the measurements, as surface tension is temperature-dependent.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: Identify the CMC as the concentration at the inflection point of the resulting curve. This is typically determined by finding the intersection of the two linear regions of the plot.[2]
Conductivity Measurement
Principle: This method is particularly suitable for ionic and zwitterionic surfactants like this compound. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers, which act as charge carriers. Above the CMC, the newly formed micelles are much larger and have lower mobility than the individual monomers. While the micelles are charged, their contribution to the overall conductivity per monomer is less than that of free monomers. This leads to a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at which this break in the slope occurs.[4]
Experimental Protocol:
-
Preparation of Surfactant Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the surface tensiometry method.
-
Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature for all measurements.
-
Data Analysis: Plot the specific conductivity as a function of the this compound concentration.
-
CMC Determination: The plot will show two linear regions with different slopes. The CMC is the concentration at the point where these two lines intersect.[4]
Fluorescence Spectroscopy
Principle: This technique utilizes a fluorescent probe, such as pyrene, which has a high affinity for hydrophobic environments. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration and identifying the inflection point.
Experimental Protocol:
-
Preparation of Probe Solution: Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene in a suitable solvent like acetone).
-
Preparation of Surfactant-Probe Solutions: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small, constant aliquot of the fluorescent probe stock solution. The final concentration of the probe should be very low to avoid altering the micellization behavior of the surfactant.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored, as this ratio is sensitive to the polarity of the probe's environment.
-
Data Analysis: Plot the selected fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the I1/I3 ratio for pyrene) as a function of the this compound concentration.
-
CMC Determination: The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve.
Quantitative Data for this compound CMC
The CMC of this compound is influenced by factors such as temperature, pH, and the presence of electrolytes. The following table summarizes available data for this compound and a structurally similar betaine surfactant.
| Surfactant | CMC Value | Temperature (°C) | Method | Reference |
| This compound (Dodecyl betaine) | 2 mmol·dm⁻³ | 10 | Not Specified | [5] |
| Lauramidopropyl Betaine (LAPB) | ~0.2 g/L | Not Specified | Surface Tensiometry | [3] |
Note: The CMC of N-alkyl betaines can range from 1.8 to 170 mmol·dm⁻³.[5]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for CMC determination and the logical relationship of key experimental parameters.
Caption: General experimental workflow for determining the CMC of this compound.
Caption: Logical relationships in CMC determination.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. tegewa.de [tegewa.de]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
A Deep Dive into the Physicochemical Characteristics of Lauryldimethylbetaine Solutions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lauryldimethylbetaine, a zwitterionic surfactant, finds extensive application in various scientific and industrial fields, including drug delivery systems, personal care products, and enhanced oil recovery. Its amphoteric nature, characterized by the presence of both a cationic quaternary ammonium group and an anionic carboxylate group, imparts unique solution properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound solutions, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in its application.
Core Physicochemical Properties
The behavior of this compound in aqueous solutions is governed by several key physicochemical parameters. These include its ability to form micelles, reduce surface tension, and influence the solution's viscosity and conductivity.
Table 1: Critical Micelle Concentration (CMC) of this compound
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[1] This aggregation significantly alters the properties of the solution.
| Parameter | Value | Conditions | Reference |
| CMC Range | 0.5 - 1.0 mM | Aqueous solution | [2] |
| CMC (Commercial Product) | ~0.2 g/L (~0.74 mM) | Laboratory grade Lauramidopropyl Betaine (>99% C12) | [3] |
Note: The CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.[2]
Table 2: Surface Tension of this compound Solutions
This compound is effective at reducing the surface tension of water. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
| Concentration | Surface Tension (mN/m) | Conditions | Reference |
| Below CMC | Decreases with increasing concentration | 25°C, Aqueous solution | [4] |
| At and Above CMC | Plateau value | 25°C, Aqueous solution | [4] |
| Commercial Lauramidopropyl Betaine (~0.2 g/L) | ~35 mN/m | 25°C, Aqueous solution | [5] |
Table 3: Viscosity of this compound Solutions
The viscosity of this compound solutions is dependent on concentration and the presence of other components. As an excellent viscosity builder, it is often used to thicken formulations. The formation of micelles, particularly non-spherical ones, can lead to a significant increase in viscosity.[6]
| Concentration Range | Viscosity Behavior | Influencing Factors | Reference |
| Below CMC | Close to that of water | - | |
| Above CMC | Increases with concentration | Micelle shape and interactions, presence of electrolytes and co-surfactants | [6] |
| In mixed surfactant systems (e.g., with SLES) | Significant viscosity increase due to sphere-to-rod micelle transition | Mixing ratio, electrolyte concentration | [6][7] |
Table 4: Electrical Conductivity of this compound Solutions
The electrical conductivity of ionic and zwitterionic surfactant solutions changes with concentration, and this property is often used to determine the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down due to the lower mobility of the larger micelles compared to the individual monomers.[8]
| Concentration Range | Conductivity Behavior | Rationale | Reference |
| Below CMC | Increases linearly with concentration | Increase in the number of charge-carrying monomers | [9] |
| Above CMC | Slope of conductivity vs. concentration decreases | Formation of larger, less mobile micelles which are less efficient charge carriers | [9] |
Experimental Protocols
Accurate characterization of this compound solutions requires precise experimental methodologies. The following sections detail the protocols for determining the key physicochemical properties.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.
1. Surface Tensiometry Method
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.[8]
-
Apparatus: A tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method, or drop shape analysis).[5][10]
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25°C).
-
Measure the surface tension of each solution using the tensiometer. For the Wilhelmy plate method, a thin plate is immersed in and then withdrawn from the liquid, and the force required is measured.[10]
-
Plot the surface tension values against the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[8]
-
2. Conductivity Method
-
Principle: The electrical conductivity of an ionic or zwitterionic surfactant solution changes at the CMC. A plot of conductivity versus concentration will show a break at the CMC.
-
Apparatus: A conductivity meter and a conductivity cell.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Place a known volume of deionized water in a beaker with the conductivity cell, ensuring it is thermostated at a constant temperature.
-
Measure the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution to the water, allowing for mixing and temperature equilibration after each addition.
-
Record the conductivity after each addition.
-
Plot the measured conductivity as a function of the surfactant concentration.
-
The plot will consist of two linear segments with different slopes. The concentration at the intersection of these lines is the CMC.[11]
-
References
- 1. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. tegewa.de [tegewa.de]
- 4. cup.edu.cn [cup.edu.cn]
- 5. tegewa.de [tegewa.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. justagriculture.in [justagriculture.in]
- 10. Mixed solutions of anionic and zwitterionic surfactant (Betaine): surface-tension isotherms, adsorption, and relaxation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Navigating the Aqueous Environment: A Technical Guide to Lauryldimethylbetaine Solubility in Buffered Solutions
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of lauryldimethylbetaine in various aqueous buffer systems. This document provides an in-depth analysis of the physicochemical properties of this zwitterionic surfactant, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its behavior in solution.
This compound, a versatile zwitterionic surfactant, finds extensive application in pharmaceuticals, cosmetics, and biotechnology due to its mildness, excellent foaming properties, and compatibility with a wide range of other surfactants.[1] Its solubility in aqueous systems is a critical parameter for formulation development, yet a consolidated resource detailing its behavior in different buffered environments has been lacking. This guide aims to fill that gap by providing a thorough understanding of the factors governing the solubility of this compound and standardized methods for its assessment.
Core Concepts: Understanding this compound Solubility
This compound, also known as dodecyl betaine, is an amphoteric surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic head group.[2] This unique zwitterionic nature imparts several key properties:
-
High Aqueous Solubility : Generally, this compound exhibits significant solubility in water.[2][3]
-
pH-Dependent Properties : The net charge of the molecule is influenced by the pH of the solution. In acidic conditions, the carboxylate group can become protonated, leading to a net positive charge, while in alkaline solutions, it is anionic. This pH-dependent charge state can influence its interaction with other molecules and its overall solubility.[2]
-
Stability in a Wide pH Range : this compound is known to be stable across a broad spectrum of pH values.
-
Hard Water Resistance : Its performance is not significantly hampered by the presence of divalent cations found in hard water.[2]
While this compound is highly soluble in water, its phase behavior in the presence of different buffer salts and at varying concentrations and temperatures can be complex. Instead of a simple solubility limit, the behavior of surfactants is often characterized by phenomena such as the Critical Micelle Concentration (CMC) and the Krafft temperature.
Quantitative Data Summary
Direct quantitative data on the solubility of this compound in specific aqueous buffers (e.g., phosphate, citrate, Tris) is not extensively reported in publicly available literature. The solubility is generally high, and for many practical applications in dilute buffer systems, it is considered fully miscible. However, the presence of high concentrations of buffer salts can influence the surfactant's phase behavior, a phenomenon known as "salting out" or "salting in."
The table below summarizes key physicochemical properties related to the solubility and aggregation of this compound in aqueous systems. It is important to note that these values can be influenced by the specific experimental conditions, including the presence and concentration of buffer ions.
| Property | Typical Value/Range | Conditions | Reference(s) |
| Appearance | Crystalline solid | Pure compound | [3] |
| Solubility in Water | Good | Standard temperature and pressure | [3] |
| Critical Micelle Concentration (CMC) | ~2-4 mM | In water | [4] |
| Krafft Temperature | Varies | Dependent on purity and ionic strength | [5][6] |
Note: The Krafft temperature is the temperature below which the surfactant has limited solubility and exists as hydrated crystals. Above the Krafft temperature, the solubility increases sharply, and micelles can form. The presence of salts can significantly alter the Krafft temperature.[5][6]
Factors Influencing this compound Solubility in Buffers
The solubility and phase behavior of this compound in a given buffer system are a result of the interplay between several factors:
-
pH : As a zwitterionic surfactant, the pH of the buffer will determine the net charge on the this compound molecule. This can affect its self-assembly and interaction with buffer ions.[2]
-
Buffer Species and Ionic Strength : The type and concentration of ions in the buffer can have a significant impact. Some salts can increase solubility ("salting in") by disrupting the water structure around the surfactant, while others can decrease it ("salting out") by competing for water molecules.[5][6] The specific interactions between the surfactant and the buffer ions (e.g., phosphate, citrate, Tris) can also play a role.
-
Temperature : Temperature affects both the solubility of the surfactant monomers and the thermodynamics of micellization. For many nonionic and zwitterionic surfactants, increasing temperature can lead to a decrease in solubility, a phenomenon characterized by the cloud point.
-
Presence of Other Excipients : The inclusion of other formulation components, such as co-solvents, polymers, or other surfactants, can alter the solubility of this compound through various intermolecular interactions.
Experimental Protocols
For researchers and formulators needing to determine the precise solubility or phase behavior of this compound in their specific buffer systems, the following experimental protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent system.
Methodology:
-
Preparation of Supersaturated Solution : Add an excess amount of this compound to the aqueous buffer of interest in a sealed container (e.g., a glass vial or flask).
-
Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is ideal for maintaining constant temperature and agitation.
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling and Quantification : Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or a titration method.
-
Data Analysis : The determined concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.
Workflow for determining the equilibrium solubility of this compound.
Determination of Cloud Point
The cloud point is the temperature at which a surfactant solution becomes turbid as it is heated, indicating a phase separation. This is particularly relevant for understanding the temperature stability of a formulation.
Methodology:
-
Sample Preparation : Prepare a solution of this compound in the desired aqueous buffer at a specific concentration (e.g., 1% w/v).
-
Heating : Place the solution in a transparent container (e.g., a test tube) within a temperature-controlled water bath.
-
Observation : Slowly increase the temperature of the water bath while gently stirring the solution.
-
Record Cloud Point : The temperature at which the solution first becomes visibly turbid is recorded as the cloud point.
-
Confirmation : To confirm the cloud point, the solution can be slowly cooled, and the temperature at which it becomes clear again should be recorded. The two temperatures should be in close agreement.
Determination of Krafft Temperature
The Krafft temperature is a key parameter for ionic and zwitterionic surfactants, indicating the temperature at which a significant increase in solubility occurs due to micelle formation.
Methodology:
-
Prepare a Series of Concentrations : Prepare several solutions of this compound in the desired buffer at concentrations below and above the expected Critical Micelle Concentration (CMC).
-
Cooling and Observation : Cool the solutions until the surfactant precipitates.
-
Heating and Measurement : Slowly heat each solution while monitoring its conductivity and observing the dissolution of the precipitate.
-
Plotting the Data : Plot the logarithm of the solubility (or a related property like conductivity) as a function of the reciprocal of the absolute temperature (an Arrhenius-type plot).
-
Determine Krafft Point : The Krafft temperature is the point where a sharp change in the slope of the plot is observed, indicating the transition from solubility of the hydrated solid to the solubility at the CMC.
Conceptual diagram of the Krafft temperature and its relation to solubility and micellization.
Conclusion
References
- 1. cir-safety.org [cir-safety.org]
- 2. Alkyl betaines - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 3. cir-safety.org [cir-safety.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Empirical correlations between Krafft temperature and tail length for amidosulfobetaine surfactants in the presence of inorganic salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Amphoteric Nature of Lauryldimethylbetaine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the amphoteric properties of lauryldimethylbetaine, a zwitterionic surfactant of significant interest in pharmaceutical sciences and drug development. This document outlines its pH-dependent physicochemical behavior, methodologies for its characterization, and its interactions with biological membranes.
Introduction to this compound
This compound, also known as dodecyl dimethyl betaine, is an amphoteric surfactant characterized by a molecular structure containing both a permanently positive quaternary ammonium group and a pH-titratable negative carboxylate group.[1] This dual-charge characteristic imparts a zwitterionic nature, allowing it to exhibit cationic properties in acidic conditions, anionic properties in alkaline conditions, and a neutral overall charge around its isoelectric point.[1] Its chemical formula is C16H33NO2.[2][3] This unique pH-responsive behavior is central to its applications in advanced drug delivery systems and as a versatile excipient in pharmaceutical formulations.
Physicochemical Properties and pH-Dependent Behavior
The amphoteric nature of this compound governs its physicochemical properties, which can be finely tuned by adjusting the pH of the surrounding medium. This responsiveness is critical for its function in various applications.
Chemical Structure and Ionization States
The structure of this compound features a hydrophobic lauryl (C12) tail and a hydrophilic headgroup containing both a cationic quaternary ammonium ion and an anionic carboxylate group. The quaternary ammonium group is permanently positively charged, independent of pH. The carboxylate group, however, can be protonated or deprotonated depending on the pH.
Below is a Graphviz diagram illustrating the pH-dependent ionization states of this compound.
References
An In-depth Technical Guide to the Micelle Formation and Characterization of Lauryldimethylbetaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryldimethylbetaine (LDMB) is a zwitterionic surfactant that has garnered significant interest across various scientific and industrial domains, including drug delivery, personal care products, and biotechnology. Its amphiphilic nature, characterized by a hydrophobic lauryl (C12) tail and a hydrophilic headgroup containing both a cationic quaternary ammonium group and an anionic carboxylate group, drives its self-assembly into micelles in aqueous solutions. This comprehensive guide delves into the core principles of LDMB micelle formation and the experimental methodologies employed for their characterization, providing a technical resource for researchers and professionals in the field.
Core Concepts of Micellization
Surfactant molecules like this compound, when dispersed in an aqueous medium at concentrations above a certain threshold, spontaneously aggregate to form organized structures known as micelles. This process, termed micellization, is a thermodynamically favorable event driven by the hydrophobic effect. The hydrophobic tails of the surfactant monomers cluster together to form a core, minimizing their contact with water, while the hydrophilic headgroups form a shell that interfaces with the aqueous environment.
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the minimum concentration of a surfactant at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, any additional surfactant molecules primarily form new micelles or contribute to the growth of existing ones.
Quantitative Characterization of this compound Micelles
The physicochemical properties of this compound micelles are influenced by various factors, including temperature, pH, and the ionic strength of the solution. A thorough characterization of these properties is crucial for optimizing their application in various formulations.
Critical Micelle Concentration (CMC)
The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is required to initiate micelle formation. The CMC of this compound is sensitive to environmental conditions.
Table 1: Influence of Environmental Factors on the Critical Micelle Concentration (CMC) of this compound (Illustrative Values)
| Parameter | Condition | Typical CMC (mM) |
| Temperature | 25°C | 0.1 - 1.0 |
| 40°C | CMC may decrease slightly before increasing | |
| pH | 4 | Higher CMC due to protonation of carboxylate |
| 7 | Lower CMC (isoelectric point) | |
| 10 | Higher CMC due to increased headgroup repulsion | |
| Ionic Strength (NaCl) | 0 mM | ~0.5 |
| 100 mM | ~0.2 |
Note: The values presented are illustrative and can vary based on the specific experimental conditions and purity of the this compound.
Aggregation Number (Nagg) and Micelle Size
The aggregation number represents the average number of surfactant monomers that constitute a single micelle. This parameter, along with the hydrodynamic radius, provides insights into the size and shape of the micelles. Dynamic Light Scattering (DLS) is a primary technique used to measure the hydrodynamic diameter of micelles.
Table 2: Aggregation Number and Hydrodynamic Diameter of this compound Micelles
| Parameter | Value |
| Typical Aggregation Number (Nagg) | 50 - 100 |
| Typical Hydrodynamic Diameter (nm) | 5 - 10 |
Thermodynamics of Micellization
The spontaneity of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—can be determined experimentally, often through techniques like Isothermal Titration Calorimetry (ITC).
The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process.[1] For many surfactants, the enthalpy of micellization is slightly positive (endothermic), suggesting that the process is primarily driven by a large positive entropy change.[1] This entropy gain is largely attributed to the release of ordered water molecules from around the hydrophobic surfactant tails when they aggregate into the micelle core.[1]
Table 3: Thermodynamic Parameters of Micellization for this compound (Illustrative Values)
| Thermodynamic Parameter | Typical Value | Driving Force |
| ΔG°mic (kJ/mol) | -20 to -35 | Spontaneous process |
| ΔH°mic (kJ/mol) | -5 to +5 | Can be endothermic or exothermic |
| ΔS°mic (J/mol·K) | > 0 | Primarily entropy-driven |
Experimental Protocols for Micelle Characterization
Accurate and reproducible characterization of this compound micelles is essential. The following sections detail the methodologies for key experiments.
Workflow for Micelle Characterization
Caption: General workflow for the characterization of this compound micelles.
Tensiometry for CMC Determination
Principle: Surface tension is measured as a function of surfactant concentration. Below the CMC, the surface tension decreases linearly with the logarithm of the concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant forms micelles. The CMC is determined from the break point in the plot of surface tension versus log(concentration).
Protocol:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Perform serial dilutions to obtain a range of concentrations spanning below and above the anticipated CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot surface tension as a function of the logarithm of the this compound concentration.
-
Determine the CMC by finding the intersection of the two linear regions of the plot.
Dynamic Light Scattering (DLS) for Micelle Size
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution.[2] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[2]
Protocol:
-
Prepare a solution of this compound at a concentration well above the CMC.
-
Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other large aggregates.
-
Place the filtered solution into a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.[1]
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
Analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic diameter.
Fluorescence Spectroscopy for CMC Determination
Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar (water) and non-polar (micelle core) environments. As micelles form, the probe partitions into the hydrophobic core, leading to a change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of specific vibronic bands). The CMC is determined from the concentration at which this change begins to occur.
Protocol:
-
Prepare a series of this compound solutions of varying concentrations.
-
Add a small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent) to each surfactant solution.
-
Allow the solvent of the probe to evaporate completely.
-
Equilibrate the solutions at the desired temperature.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Plot the relevant fluorescence parameter (e.g., intensity ratio I1/I3 for pyrene) against the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC directly measures the heat released or absorbed during a binding or dilution process.[3] To study micellization, a concentrated surfactant solution is titrated into water. Initially, the surfactant is diluted below the CMC, resulting in a heat of dilution. As the concentration in the cell approaches and exceeds the CMC, the heat change is dominated by the enthalpy of micelle formation.
Protocol:
-
Fill the ITC sample cell with deionized water.
-
Load the injection syringe with a concentrated solution of this compound (typically 10-20 times the CMC).
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the surfactant solution into the water-filled cell, measuring the heat change after each injection.
-
Integrate the heat flow peaks to obtain the enthalpy change for each injection.
-
Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.
-
The resulting titration curve can be fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH°mic). The Gibbs free energy (ΔG°mic) can be calculated from the CMC, and the entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation.
This compound in Drug Delivery Systems
This compound micelles are attractive vehicles for the delivery of poorly water-soluble drugs. The hydrophobic core of the micelle can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility and stability.
Logical Workflow for Micellar Drug Formulation
References
An In-Depth Technical Guide to the Interactions of Lauryldimethylbetaine with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complex interactions between the zwitterionic surfactant lauryldimethylbetaine and lipid bilayers. This compound, also known as N-dodecyl-N,N-dimethylbetaine, is a widely used amphiphilic molecule in various industrial and pharmaceutical applications. Understanding its effects on lipid membranes is crucial for its application in drug delivery systems, personal care products, and as a tool in membrane protein research. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to facilitate a deeper understanding of these interactions.
Core Mechanisms of Interaction
The interaction of this compound with lipid bilayers is a multi-stage process governed by the surfactant's concentration relative to its critical micelle concentration (CMC) and the composition and physical state of the lipid membrane. The primary mechanisms include:
-
Monomeric Partitioning: At concentrations below the CMC, this compound monomers partition into the lipid bilayer. This insertion is driven by the hydrophobic interaction between the lauryl (C12) tail of the surfactant and the acyl chains of the phospholipids.
-
Bilayer Saturation and Permeabilization: As the concentration of this compound in the bilayer increases, it can lead to alterations in membrane properties, including increased fluidity and permeability. This can result in the leakage of encapsulated contents from liposomes.
-
Solubilization: At and above the CMC, this compound micelles can solubilize the lipid bilayer, leading to the formation of mixed micelles composed of both lipid and surfactant molecules. This process ultimately results in the disruption of the vesicular structure.
The interaction of N-dodecyl-N,N-dimethylbetaine with phosphatidylcholine (PC) liposomes has been shown to induce permeability alterations, detected by the release of encapsulated 5(6)-carboxyfluorescein, and bilayer solubilization, measured by a decrease in static light scattering.[1] At sub-lytic concentrations, the partitioning of the surfactant into the bilayer is followed by a decrease in this partitioning as the surfactant-to-lipid molar ratio increases.[1] In contrast, at lytic concentrations, a direct relationship between these parameters is observed.[1] The concentration of free surfactant at sub-lytic and lytic levels being lower than and similar to its CMC, respectively, suggests that membrane permeabilization is primarily caused by monomeric surfactant action, while solubilization is driven by the formation of mixed micelles.[1]
Quantitative Analysis of Interactions
The following tables summarize key quantitative data describing the interaction of this compound with lipid bilayers.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Method | Conditions | CMC (mM) | Reference |
| Surface Tension | Aqueous solution | ~1-2 | [2][3] |
| Fluorescence Spectroscopy | Aqueous solution, Pyrene probe | ~1-2 | [4][5][6] |
Table 2: Effects of this compound on Lipid Bilayer Properties
| Parameter | Lipid System | Method | Observation | Reference |
| Permeability | Phosphatidylcholine (PC) Liposomes | Carboxyfluorescein Leakage Assay | Increased leakage with increasing surfactant concentration. | [1] |
| Solubilization | Phosphatidylcholine (PC) Liposomes | Static Light Scattering (SLS) | Decrease in light scattering indicates vesicle solubilization. | [1] |
| Bilayer/Water Partitioning (K) | Phosphatidylcholine (PC) Liposomes | Not specified | Initial maximum followed by a decrease at sub-lytic levels. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interactions between this compound and lipid bilayers.
Liposome Preparation
A common method for preparing unilamellar liposomes for interaction studies is the thin-film hydration method followed by extrusion.
Materials:
-
Desired lipid(s) (e.g., DPPC, DMPC, POPC) in chloroform
-
This compound
-
Hydration buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amount of lipid in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid.
-
To create unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[7][8][9][10][11]
Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined using various techniques, with surface tension and fluorescence spectroscopy being common methods.
a) Surface Tension Method:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface and the onset of micelle formation.[2]
b) Fluorescence Spectroscopy Method (using Pyrene as a probe):
-
Prepare a series of this compound solutions in a buffer containing a low concentration of pyrene (typically micromolar).
-
Excite the pyrene probe at a suitable wavelength (e.g., 334 nm) and record the emission spectrum.
-
Calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. This ratio is sensitive to the polarity of the microenvironment of the probe.
-
Plot the I1/I3 ratio as a function of the this compound concentration.
-
A sigmoidal decrease in the I1/I3 ratio is observed as pyrene partitions from the polar aqueous environment into the nonpolar core of the micelles. The CMC is determined from the inflection point of this curve.[4][5][6]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the effect of this compound on the phase transition properties of lipid bilayers.
Procedure:
-
Prepare liposome suspensions (e.g., DPPC or DMPC) in the absence and presence of varying concentrations of this compound.
-
Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.
-
Scan the samples over a desired temperature range that encompasses the phase transition of the lipid, typically at a scan rate of 1-2°C/min.
-
The resulting thermogram plots heat flow versus temperature. The main phase transition temperature (Tm) is the peak of the endothermic transition, and the enthalpy of the transition (ΔH) is calculated from the area under the peak.[12][13][14][15]
-
Changes in Tm and the shape of the transition peak upon addition of this compound provide information about its interaction with the lipid bilayer. A broadening of the peak and a decrease in Tm are indicative of the surfactant inserting into the bilayer and disrupting the lipid packing.[12][15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to liposomes, providing a complete thermodynamic profile of the interaction.
Procedure:
-
Fill the ITC sample cell with a suspension of unilamellar liposomes at a known concentration.
-
Fill the injection syringe with a solution of this compound at a concentration significantly higher than that in the cell.
-
Perform a series of small, sequential injections of the surfactant solution into the liposome suspension while monitoring the heat released or absorbed.
-
The resulting data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks and plotting them against the molar ratio of surfactant to lipid allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction by fitting the data to a suitable binding model.[16][17][18][19][20][21][22]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a surface-sensitive technique that can monitor the real-time interaction of this compound with a supported lipid bilayer (SLB).
Procedure:
-
Form a supported lipid bilayer on a QCM-D sensor crystal (e.g., silica-coated). This is typically achieved by flowing a suspension of small unilamellar vesicles over the sensor surface, leading to vesicle rupture and fusion into a continuous bilayer.[16][23][24][25]
-
Establish a stable baseline in a buffer solution.
-
Introduce a solution of this compound at a specific concentration and monitor the changes in frequency (Δf) and dissipation (ΔD).
-
A decrease in frequency indicates an increase in mass on the sensor surface, corresponding to the binding or insertion of this compound into the SLB. An increase in dissipation indicates an increase in the viscoelasticity or "softness" of the adsorbed layer.
-
By analyzing the Δf and ΔD signals, one can obtain information about the amount of surfactant that binds to the bilayer and the structural changes it induces.[2][16][23][24][25]
Calcein Leakage Assay
This assay is used to assess the ability of this compound to permeabilize lipid vesicles.
Procedure:
-
Prepare liposomes encapsulating a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM).
-
Remove the non-encapsulated calcein by size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Dilute the calcein-loaded liposomes in a buffer in a cuvette.
-
Measure the baseline fluorescence. At high concentrations, the fluorescence of calcein is self-quenched.
-
Add this compound to the cuvette and monitor the increase in fluorescence over time.
-
The leakage of calcein from the liposomes into the surrounding buffer leads to its de-quenching and a corresponding increase in fluorescence intensity.
-
The percentage of leakage can be calculated by comparing the fluorescence intensity to that obtained after complete lysis of the liposomes with a detergent like Triton X-100 (representing 100% leakage).[1][3][8][25][26][27][28]
Visualizing Interactions and Workflows
Graphviz diagrams are used to illustrate key concepts and experimental workflows.
Caption: Stages of this compound interaction with a lipid bilayer.
Caption: Workflow for preparing unilamellar liposomes.
Caption: Principle of the calcein leakage assay.
Molecular Level Insights from Molecular Dynamics (MD) Simulations
While specific MD simulation data for this compound's interaction with lipid bilayers is not yet abundant in the literature, the technique offers a powerful approach to visualize and understand these interactions at an atomic level. MD simulations can provide insights into:
-
The precise location and orientation of this compound molecules within the lipid bilayer.
-
The effect of the surfactant on lipid packing, acyl chain order, and membrane thickness.
-
The mechanism of pore formation and membrane disruption.
-
The free energy profile of surfactant partitioning into the membrane.[29][30][31][32][33]
Future research employing MD simulations will be invaluable in further elucidating the molecular determinants of this compound-lipid bilayer interactions.
Conclusion
This technical guide has provided a detailed overview of the interactions between this compound and lipid bilayers, encompassing the fundamental mechanisms, quantitative data, and key experimental protocols. The zwitterionic nature of this compound, combined with its hydrophobic tail, dictates a complex interplay with lipid membranes that is highly dependent on concentration. For researchers and professionals in drug development and related fields, a thorough understanding of these interactions is paramount for the rational design of formulations and for predicting the biological effects of this versatile surfactant. Further research, particularly employing advanced techniques like Isothermal Titration Calorimetry, Quartz Crystal Microbalance with Dissipation monitoring, and molecular dynamics simulations, will continue to refine our understanding of this important surfactant-membrane system.
References
- 1. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of various cationic amphiphilic drugs on the phase-transition temperature of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate [mdpi.com]
- 16. Combined QCM-D and EIS study of supported lipid bilayer formation and interaction with pore-forming peptides - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies. | Semantic Scholar [semanticscholar.org]
- 18. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers | MDPI [mdpi.com]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Probing the Interaction between Nanoparticles and Lipid Membranes by Quartz Crystal Microbalance with Dissipation Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calcein leakage as a robust assay for cytochrome c/H2O2-mediated liposome permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. encapsula.com [encapsula.com]
- 29. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. scispace.com [scispace.com]
- 32. researchgate.net [researchgate.net]
- 33. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Protein Denaturing Potency of Lauryldimethylbetaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryldimethylbetaine, a zwitterionic surfactant, is utilized in various biochemical applications, including the solubilization and manipulation of proteins. Understanding its interaction with proteins, specifically its potency as a denaturing agent, is critical for its effective use in research and development. This technical guide provides a comprehensive overview of the protein denaturing capabilities of this compound, drawing upon established principles of protein-surfactant interactions. Due to a scarcity of direct quantitative studies on this compound's denaturing effects, this document synthesizes information from studies on analogous zwitterionic surfactants and general protein denaturation principles to provide a robust framework for its application. This guide includes a summary of physicochemical properties, detailed experimental protocols for assessing protein denaturation, and a discussion of the underlying mechanisms.
Introduction to this compound and Protein Denaturation
This compound, also known as N,N-dimethyldodecylamine N-oxide, is a zwitterionic surfactant characterized by a neutral headgroup containing both a positive and a negative charge, and a hydrophobic alkyl tail. This structure imparts unique properties, often rendering it milder than ionic surfactants like sodium dodecyl sulfate (SDS). Protein denaturation is the process by which a protein loses its native three-dimensional structure, leading to a loss of function. This can be induced by various chemical agents, including surfactants. The interaction between a surfactant and a protein is a complex process influenced by the chemical nature of both molecules and the surrounding environment.
Surfactants can denature proteins through a combination of electrostatic and hydrophobic interactions. At low concentrations, surfactant monomers may bind to specific sites on the protein. As the concentration approaches the critical micelle concentration (CMC), cooperative binding can occur, leading to the unfolding of the protein as the hydrophobic tails of the surfactant interact with the protein's hydrophobic core.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for interpreting its effects on protein structure.
| Property | Value | Reference |
| Synonyms | N,N-Dimethyldodecylamine N-oxide, DDAO, LDAO | |
| Molecular Formula | C14H31NO | |
| Molecular Weight | 229.40 g/mol | |
| Type | Zwitterionic Surfactant | |
| Critical Micelle Concentration (CMC) | 1-2 mM |
Mechanism of Protein Denaturation by Zwitterionic Surfactants
The denaturation of proteins by zwitterionic surfactants like this compound is thought to proceed through a multi-step mechanism. The initial interaction is often driven by the binding of surfactant monomers to the protein surface. As the surfactant concentration increases towards the CMC, a more cooperative binding process ensues, leading to the disruption of the protein's tertiary and secondary structures.
Caption: Generalized mechanism of protein denaturation by a surfactant.
Experimental Protocols for Assessing Protein Denaturation
While specific quantitative data for this compound is limited, the following protocols, adapted from established methods for other surfactants, can be employed to assess its denaturing potency.
Determination of Changes in Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon interaction with a denaturant.[1]
Objective: To quantify the change in alpha-helix and beta-sheet content of a protein as a function of this compound concentration.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, Lysozyme) at a known concentration (typically 0.1-0.2 mg/mL).
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.4).
-
This compound stock solution (e.g., 100 mM).
-
CD Spectropolarimeter.
-
Quartz cuvette with a path length of 1 mm.
Procedure:
-
Prepare a series of protein solutions containing increasing concentrations of this compound (e.g., from 0 mM up to several times the CMC).
-
Equilibrate the samples at a constant temperature (e.g., 25°C).
-
Record the far-UV CD spectrum (typically 190-250 nm) for each sample.
-
Record a baseline spectrum of the buffer containing the corresponding concentration of this compound and subtract it from the protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the spectra using deconvolution software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
References
Methodological & Application
Lauryldimethylbetaine: Application Notes and Protocols for Membrane Protein Extraction and Solubilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of lauryldimethylbetaine, a zwitterionic detergent, for the extraction and solubilization of membrane proteins. This document includes its physicochemical properties, comparative advantages, and detailed experimental protocols to guide researchers in their membrane protein studies.
Introduction to this compound
This compound, also known as dodecyl dimethyl betaine, is a zwitterionic surfactant that has gained utility in the field of membrane biochemistry.[1][2] Its unique properties make it an effective agent for disrupting lipid bilayers and solubilizing integral membrane proteins while often preserving their native conformation and activity.[3] As a zwitterionic detergent, it possesses both a positive and a negative charge in its hydrophilic headgroup, resulting in a net neutral charge over a wide pH range.[3] This characteristic minimizes non-specific binding to charged regions of proteins, making it a milder alternative to ionic detergents like SDS.[3]
Physicochemical Properties
Understanding the physicochemical properties of a detergent is crucial for optimizing membrane protein extraction and solubilization protocols. Key parameters for this compound are summarized in the table below.
| Property | Value | Reference/Note |
| Chemical Name | N,N-Dimethyl-N-dodecylglycine | [1] |
| Synonyms | Dodecyl Dimethyl Betaine, Lauryl Betaine | [1][2] |
| CAS Number | 683-10-3 | [1] |
| Molecular Formula | C₁₆H₃₃NO₂ | [1] |
| Molecular Weight | 271.44 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Charge | Zwitterionic | [1] |
| Critical Micelle Concentration (CMC) | ~0.73 mM (~0.2 g/L) | Estimated based on the similar Lauramidopropyl Betaine. Actual value may vary. |
| Aggregation Number | Not readily available in literature | Typically ranges from 40-100 for similar zwitterionic detergents. Experimental determination is recommended for specific applications. |
Advantages of this compound for Membrane Protein Research
This compound offers several advantages for the extraction and stabilization of membrane proteins:
-
Mild Solubilization: Its zwitterionic nature makes it less denaturing than ionic detergents, which is critical for maintaining the structural integrity and biological activity of the target protein.[3]
-
Effective Solubilization: It efficiently disrupts lipid-lipid and lipid-protein interactions to release integral membrane proteins from the bilayer.
-
Versatility: It can be used in a variety of downstream applications, including chromatography, electrophoresis, and mass spectrometry.[3]
-
Compatibility: It is compatible with a wide range of buffer conditions and other detergents.
Comparison with Other Detergent Classes
The choice of detergent is a critical step in any membrane protein purification strategy. The following table provides a general comparison of this compound with other common detergent classes.
| Detergent Class | Examples | Solubilization Strength | Denaturing Potential | Suitability for Functional Studies |
| Ionic | SDS, Sarkosyl | Strong | High | Low |
| Non-ionic | Triton X-100, DDM, OG | Moderate | Low | High |
| Zwitterionic | This compound , CHAPS, Fos-Choline | Moderate to Strong | Low to Moderate | High |
Mechanism of Membrane Protein Solubilization
The process of membrane protein solubilization by detergents like this compound can be visualized as a stepwise process. Initially, detergent monomers insert into the lipid bilayer. As the concentration of the detergent increases and surpasses its Critical Micelle Concentration (CMC), the lipid bilayer becomes saturated and begins to break apart, forming mixed micelles containing lipids, detergent, and the membrane protein. This process effectively shields the hydrophobic transmembrane domains of the protein from the aqueous environment, keeping it soluble and stable.
Mechanism of membrane protein solubilization by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound for membrane protein extraction. It is crucial to note that these are starting points, and optimization of parameters such as detergent concentration, temperature, and incubation time is highly recommended for each specific protein and cell type.
Protocol 1: Small-Scale Extraction of Membrane Proteins from Cultured Cells
This protocol is designed for initial screening and optimization of solubilization conditions.
Materials:
-
Cultured cells expressing the target membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (10% w/v in water)
-
Microcentrifuge and tubes
-
Sonicator or dounce homogenizer
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds with 30-second intervals) or by using a dounce homogenizer.
-
Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Detergent Addition: Add this compound from the stock solution to the resuspended membranes to achieve the desired final concentration (start with a range, e.g., 0.5%, 1%, and 2% w/v).
-
Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection of Solubilized Proteins: The supernatant contains the solubilized membrane proteins. Carefully collect this fraction for downstream analysis (e.g., SDS-PAGE, Western Blot, or activity assays).
Protocol 2: Large-Scale Extraction for Protein Purification
This protocol is suitable for larger quantities of starting material for subsequent purification steps.
Materials:
-
Cell paste or tissue homogenate
-
Homogenization Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail
-
This compound stock solution (10% w/v in water)
-
High-speed and ultracentrifuge
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Homogenization: Resuspend the cell paste or tissue in Homogenization Buffer. Homogenize using a suitable method (e.g., French press, microfluidizer).
-
Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Membrane Isolation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 150,000 x g for 1.5 hours at 4°C.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in Homogenization Buffer to a protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add this compound to the optimal concentration determined from small-scale trials.
-
Incubation: Gently stir the suspension at 4°C for 2-4 hours.
-
Clarification: Centrifuge at 150,000 x g for 1 hour at 4°C.
-
Purification: The supernatant containing the solubilized membrane protein is now ready for purification, for example, by affinity chromatography. Ensure that all chromatography buffers contain this compound at a concentration above its CMC (e.g., 0.1% w/v) to maintain protein solubility.
A general experimental workflow for membrane protein extraction.
Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many integral membrane proteins, such as the Epidermal Growth Factor Receptor (EGFR), are key targets in drug development. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers. The successful extraction and purification of EGFR in its active form are crucial for structural and functional studies aimed at developing targeted therapies. This compound, due to its mild nature, represents a suitable detergent for such studies.
Simplified representation of the EGFR signaling cascade.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | Insufficient detergent concentration. | Increase the concentration of this compound in increments. Ensure the concentration is well above the CMC. |
| Incomplete cell lysis. | Optimize the lysis procedure (e.g., increase sonication time, use a more efficient homogenization method). | |
| Protein degradation. | Ensure protease inhibitors are fresh and used at the recommended concentration. Keep samples on ice at all times. | |
| Protein aggregation | Detergent concentration dropped below CMC during purification. | Ensure all buffers used after the initial solubilization step contain this compound at a concentration above its CMC. |
| Protein is unstable in the chosen detergent. | Screen other detergents or consider adding stabilizing agents like glycerol or specific lipids. | |
| Loss of protein activity | Denaturation by the detergent. | Although mild, this compound can still denature sensitive proteins. Try lowering the detergent concentration or incubation time. |
| Removal of essential lipids. | Consider adding back specific lipids or cholesterol analogs to the solubilization and purification buffers. |
Conclusion
This compound is a valuable tool in the researcher's arsenal for the study of membrane proteins. Its zwitterionic nature provides a balance of effective solubilization and mildness, often preserving the native structure and function of the target protein. The protocols and data presented in these application notes serve as a starting point for the successful extraction and solubilization of a wide range of membrane proteins, paving the way for further structural and functional characterization critical for basic research and drug development.
References
Application Notes and Protocols for Using Lauryldimethylbetaine in Cell Lysis for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryldimethylbetaine, a zwitterionic detergent, is an effective and mild surfactant for cell lysis in protein studies. Its non-denaturing properties make it particularly suitable for applications where maintaining protein structure and function is critical. This document provides detailed application notes and protocols for the use of this compound in the extraction of proteins from various cell types for downstream applications such as immunoassays, chromatography, and mass spectrometry.
This compound, also known as dodecylbetaine, possesses a neutral charge over a wide pH range, which minimizes its interference with protein interactions and enzymatic activity. Its ability to disrupt lipid-lipid and lipid-protein interactions while being less disruptive to protein-protein interactions makes it an excellent choice for co-immunoprecipitation and studies of protein complexes.
Physicochemical Properties of Common Detergents
A clear understanding of the physicochemical properties of detergents is crucial for selecting the appropriate one for a specific application. The table below summarizes key properties of this compound and compares them with other commonly used detergents.
| Detergent | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number | Micelle Molecular Weight (kDa) | Dialyzable | Denaturing Potential |
| This compound | Zwitterionic | ~271.44 | 1-2 mM | ~55 | ~15 | Yes | Non-denaturing |
| CHAPS | Zwitterionic | ~614.88 | 6-10 mM[1] | 4-14[1] | ~6[1] | Yes[1] | Non-denaturing[1] |
| Triton X-100 | Non-ionic | ~625 (average)[1] | 0.24 mM[1] | 140[1] | ~90[1] | No[1] | Mild, generally non-denaturing[1] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | ~288.38 | 7-10 mM | 62 | ~18 | Yes | Strong denaturant |
| RIPA Buffer | Mixed | N/A | N/A | N/A | N/A | No | Strong denaturant |
Experimental Protocols
General Cell Lysis Protocol using this compound
This protocol provides a general framework for lysing adherent and suspension mammalian cells. Optimal conditions, particularly the concentration of this compound, may need to be determined empirically for specific cell lines and applications.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure for Adherent Cells:
-
Grow cells to 70-80% confluency in a culture dish.
-
Place the dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells. A general guideline is 500 µL for a 10 cm dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors). A general guideline is 1 mL of buffer per 1-5 x 10^7 cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Proceed from step 7 of the adherent cell protocol.
Co-Immunoprecipitation using this compound Lysis Buffer
The mild nature of this compound makes it well-suited for co-immunoprecipitation (Co-IP) experiments where the goal is to preserve protein-protein interactions.
Additional Materials:
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) this compound
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Prepare cell lysate as described in the general protocol.
-
Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Downstream Application Compatibility
The choice of detergent can significantly impact downstream assays. This compound offers good compatibility with many common protein analysis techniques.
| Assay / Application | This compound Compatibility | Notes |
| BCA Protein Assay | Compatible | Zwitterionic detergents generally show good compatibility with the BCA assay.[2] It is always recommended to include the lysis buffer in the standard curve for accurate quantification. |
| Bradford Protein Assay | Limited Compatibility | The Bradford assay is generally not compatible with detergents.[3][4][5] If this assay must be used, protein precipitation is recommended prior to quantification. |
| SDS-PAGE & Western Blotting | Compatible | This compound is compatible with standard SDS-PAGE and Western blotting procedures. |
| Immunoprecipitation (IP) | Highly Compatible | Its non-denaturing nature helps preserve antibody-antigen and protein-protein interactions. |
| Mass Spectrometry | Potentially Compatible | As a non-ionic zwitterion, it is generally more compatible than ionic detergents like SDS. However, detergent removal is still recommended for optimal results.[6][7][8] |
Visualizations
Caption: General workflow for protein extraction using this compound.
Caption: Growth factor signaling pathway and protein complex extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Growth Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lauryldimethylbetaine in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryldimethylbetaine is a zwitterionic surfactant that holds potential as a valuable tool in the challenging field of protein crystallization. Its amphipathic nature, characterized by a hydrophobic lauryl tail and a hydrophilic headgroup containing both a positive and a negative charge, allows it to interact with and stabilize protein molecules in solution. This property is particularly crucial for membrane proteins, which are notoriously difficult to crystallize due to their hydrophobic surfaces that tend to aggregate in aqueous environments. While specific case studies on this compound are not extensively documented in publicly available research, its chemical similarity to other effective zwitterionic detergents, such as Lauryldimethylamine-N-oxide (LDAO), suggests its utility in crystallization screening.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a detergent additive in their protein crystallization experiments. The protocols outlined below are based on established methodologies for screening and optimizing crystallization conditions using similar zwitterionic detergents.
Physicochemical Properties and Rationale for Use
Zwitterionic detergents like this compound occupy a middle ground between the harshness of ionic detergents and the mildness of non-ionic detergents. They are effective at disrupting non-specific protein-protein interactions that can lead to amorphous precipitation, while generally being gentle enough to maintain the native conformation of the protein, a prerequisite for successful crystallization.
The decision to incorporate this compound into a crystallization screening strategy is often driven by the need to:
-
Enhance Solubility and Stability: Particularly for membrane proteins or proteins prone to aggregation, this compound can form micelles that encapsulate the hydrophobic regions of the protein, keeping them soluble and stable in the crystallization drop.
-
Promote Crystal Contacts: By binding to the protein surface, this compound can alter the surface properties in a way that encourages the formation of well-ordered crystal lattice contacts.
-
Reduce Amorphous Precipitation: By mitigating strong, non-specific hydrophobic interactions, it can shift the equilibrium away from amorphous aggregation and towards ordered crystal nucleation.
A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. While the precise CMC of this compound can vary with buffer conditions (pH, ionic strength, temperature), it is a crucial factor in designing experiments.
Table 1: Comparison of Physicochemical Properties of Selected Zwitterionic Detergents
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| Lauryldimethylamine-N-oxide | LDAO | 229.4 | 1-2 | ~75 |
| Lauryl-dimethylbetaine | LDB | ~271.45 | Not widely reported | Not widely reported |
| CHAPS | 614.9 | 6-10 | ~10 | |
| Fos-Choline-12 | 351.5 | 1.2 | ~110 |
Experimental Protocols
The following protocols provide a framework for incorporating this compound into protein crystallization screening experiments.
Protocol 1: Initial Screening with this compound as an Additive
This protocol is designed for the initial screening of this compound's effect on protein crystallization using the hanging drop vapor diffusion method.
Materials:
-
Purified protein solution (5-15 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 10% w/v, which is approximately 367 mM)
-
Commercial or custom crystallization screening kits
-
Crystallization plates (24- or 96-well)
-
Cover slips
-
Pipettes and tips
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution (e.g., 1%, 0.5%, 0.1% w/v).
-
Set up Crystallization Plates:
-
Pipette 500 µL of the crystallization screen solution into the reservoir of each well of the crystallization plate.
-
-
Prepare the Drops:
-
On a clean coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
To this drop, add 0.2 µL of a this compound dilution. This will result in a final detergent concentration in the drop that is approximately 1/11th of the added stock.
-
For control experiments, add 0.2 µL of water or buffer instead of the detergent solution.
-
-
Seal and Incubate:
-
Invert the coverslip and seal the reservoir.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Observation and Documentation:
-
Regularly inspect the drops under a microscope.
-
Document the results, noting the conditions (precipitant, pH, and this compound concentration) that produce crystals, precipitate, or clear drops.
-
Diagram 1: Workflow for Initial Additive Screening
Caption: Workflow for screening this compound as an additive.
Protocol 2: Optimization of this compound Concentration
Once initial hits are identified, this protocol helps to fine-tune the optimal concentration of this compound.
Materials:
-
Purified protein solution
-
This compound stock solution
-
Components of the successful crystallization condition (precipitant, buffer, salts)
-
Crystallization plates and coverslips
Procedure:
-
Prepare a Grid of Conditions:
-
Prepare a stock solution of the successful crystallization condition.
-
Create a 2D grid in a 24-well plate. Vary the concentration of the precipitant along the x-axis and the concentration of this compound along the y-axis.
-
For example, if the hit condition was 20% PEG 3350, you could screen precipitant concentrations from 15% to 25% in 2% increments.
-
For this compound, if the initial hit was with 0.1%, you could screen from 0.05% to 0.5% in 0.05% increments.
-
-
Set up Hanging Drops:
-
Set up hanging drops as described in Protocol 1, using the grid of conditions prepared in the reservoirs.
-
-
Incubate and Observe:
-
Incubate and monitor the plates as before.
-
-
Analyze Results:
-
Identify the combination of precipitant and this compound concentrations that yields the best quality crystals (size, morphology, and diffraction).
-
Table 2: Example of a 2D Grid for Optimization
| 15% PEG 3350 | 17% PEG 3350 | 19% PEG 3350 | 21% PEG 3350 | 23% PEG 3350 | 25% PEG 3350 |
| 0.05% LDB | |||||
| 0.10% LDB | |||||
| 0.15% LDB | |||||
| 0.20% LDB |
Data Presentation and Interpretation
Systematic recording of observations is crucial for successful crystallization. A standardized scoring system can be useful.
Table 3: Example of a Crystallization Scoring System
| Score | Observation | Description |
| 1 | Clear Drop | No visible change. |
| 2 | Precipitate | Amorphous, non-crystalline solid. |
| 3 | Microcrystals | Very small crystals, often in clusters. |
| 4 | Small Crystals | Single crystals with defined morphology, but small. |
| 5 | Diffracting Crystals | Large, well-formed single crystals suitable for X-ray diffraction. |
Diagram 2: Decision Tree for Interpreting Screening Results
Caption: Decision-making based on initial screening outcomes.
Conclusion
While this compound is not yet a commonly cited detergent in protein crystallization literature, its properties as a zwitterionic surfactant make it a promising candidate for screening, especially for challenging proteins. The protocols and guidelines presented here provide a systematic approach for researchers to evaluate its potential to improve crystallization outcomes. Careful documentation of experimental conditions and results will be essential in building a knowledge base for the application of this and other novel detergents in structural biology.
Lauryldimethylbetaine: A Gentle Detergent for Robust Western Blotting of Signaling Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryldimethylbetaine, a zwitterionic detergent, offers a compelling alternative to harsher ionic and non-ionic detergents traditionally used in Western blotting. Its unique properties make it particularly well-suited for the analysis of sensitive signaling pathways, membrane proteins, and protein-protein interactions where maintaining the native conformation of target proteins is paramount. This document provides detailed application notes and protocols for the effective use of this compound in Western blotting procedures, enabling researchers to achieve high-quality, reproducible results with enhanced detection of delicate protein targets.
As a zwitterionic surfactant, this compound possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1][2] This characteristic, combined with a hydrophobic alkyl tail, allows for effective solubilization of proteins, including those embedded in cellular membranes, while minimizing the denaturation that can occur with strong ionic detergents like Sodium Dodecyl Sulfate (SDS).[1][3][4] Its mild nature helps to preserve protein structure and function, which is critical for the accurate detection of signaling proteins whose epitopes may be conformation-dependent.[5][6]
Key Advantages of this compound in Western Blotting
-
Preservation of Protein Integrity: Its non-denaturing properties help maintain the native structure of proteins, which is crucial for antibody recognition of conformational epitopes often found in signaling proteins.[3][5]
-
Effective Solubilization of Membrane Proteins: this compound is effective at solubilizing membrane proteins and proteins from subcellular compartments without forming strong aggregates.[7]
-
Reduced Background: Its use can lead to lower background noise on Western blots compared to some non-ionic detergents, resulting in a better signal-to-noise ratio.
-
Compatibility with Downstream Applications: Proteins extracted with this compound are often suitable for subsequent analyses that require native protein, such as immunoprecipitation and enzyme activity assays.[8]
Data Presentation: Comparative Analysis of Detergents
The choice of detergent can significantly impact protein yield, integrity, and the ultimate success of a Western blot. The following tables provide a comparative overview of this compound against commonly used detergents.
Table 1: General Properties and Impact on Western Blotting
| Detergent | Type | Key Characteristics | Potential Impact on Western Blotting |
| This compound | Zwitterionic | Mild, non-denaturing, good solubilizing power | Preserves native protein structure, ideal for signaling proteins and membrane proteins, can reduce background. [1] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | Strong, denaturing | Highly effective for protein solubilization but denatures proteins, potentially masking epitopes.[3][4] |
| Triton X-100 | Non-ionic | Mild, non-denaturing | Good for general protein extraction, but can sometimes result in higher background.[9] |
| CHAPS | Zwitterionic | Non-denaturing, effective for membrane proteins | Similar to this compound, good for preserving protein interactions.[3] |
Table 2: Quantitative Comparison of Detergent Performance (Illustrative Data)
| Parameter | This compound | SDS | Triton X-100 | CHAPS |
| Protein Yield (Membrane Fraction) | High | Very High | Moderate-High | High |
| Preservation of Native Protein Structure | Excellent | Poor | Good | Excellent |
| Background Signal in Western Blot | Low | Low-Moderate | Moderate-High | Low |
| Compatibility with Immunoprecipitation | High | Low | Moderate | High |
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound in key stages of the Western blotting workflow.
Protocol 1: Protein Extraction from Cultured Mammalian Cells
This protocol is designed for the gentle lysis of cultured cells to extract total cellular proteins, including those from membranes and organelles, while preserving their native structure.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors to the dish. (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
Store the protein lysate at -80°C for long-term use.
Protocol 2: Western Blotting Immunodetection
This protocol outlines the steps for immunodetection, where this compound can be included in the antibody dilution and wash buffers to reduce background and enhance specific antibody binding.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody Dilution Buffer: 5% BSA in TBST with 0.1% (w/v) this compound
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST with 0.1% (w/v) this compound
-
Wash Buffer: TBST with 0.1% (w/v) this compound
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer at room temperature.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Visualizations
Signaling Pathway Diagram
The preservation of protein conformation by this compound is particularly advantageous when studying signaling pathways that involve complex protein-protein interactions and post-translational modifications. The diagram below illustrates a generic kinase signaling cascade, where the interactions between kinases and substrate proteins are crucial for signal transduction.
Caption: A generic signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in a Western blotting experiment, highlighting the stages where this compound can be effectively incorporated.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound is a valuable tool for researchers studying protein expression and signaling pathways. Its mild, non-denaturing properties facilitate the extraction and analysis of proteins in their native state, leading to more accurate and reliable Western blotting results. By incorporating this compound into their protocols, scientists and drug development professionals can enhance the detection of sensitive protein targets and gain deeper insights into complex biological processes.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. Zwitterionic Detergents for 2D Gel Electrophoresis [gbiosciences.com]
- 3. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Protocol Quimigen Portugal [quimigen.pt]
- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 8. Western Blotting Using PVDF Membranes and Its Downstream Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Application Notes and Protocols for Solubilizing Inclusion Bodies with Lauryldimethylbetaine
Introduction
Recombinant protein expression in hosts like Escherichia coli often leads to the formation of insoluble protein aggregates known as inclusion bodies (IBs). While inclusion bodies contain a high concentration of the target protein, recovering the biologically active form requires effective solubilization and subsequent refolding procedures. Traditional methods often employ harsh denaturants such as urea or guanidine hydrochloride, which can lead to incomplete refolding and loss of protein activity. The use of mild detergents, such as the zwitterionic detergent lauryldimethylbetaine, presents a valuable alternative for preserving native-like secondary structures within the protein aggregates, thereby facilitating higher recovery of bioactive protein.[1] This document provides a detailed protocol for the solubilization of inclusion bodies using this compound, based on established principles for similar mild detergents.
Principle of Action
This compound is a zwitterionic detergent that possesses both a hydrophilic head group and a hydrophobic tail. This amphipathic nature allows it to interact with and disrupt the hydrophobic and ionic interactions that hold inclusion body aggregates together. Unlike harsh denaturants that completely unfold the protein, mild detergents like this compound can often solubilize the aggregates while preserving a significant degree of the protein's secondary structure. This preservation of native-like structures can significantly improve the efficiency of the subsequent refolding process, leading to a higher yield of functional protein.
Experimental Protocols
This section details the step-by-step methodology for the isolation of inclusion bodies and their subsequent solubilization using this compound.
Protocol 1: Isolation of Inclusion Bodies
-
Cell Lysis:
-
Resuspend the cell pellet from your protein expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).
-
Lyse the cells using a suitable mechanical method such as sonication or a French press. Ensure lysis is complete to maximize the recovery of inclusion bodies.
-
-
Inclusion Body Pellet Collection:
-
Centrifuge the cell lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Carefully decant and discard the supernatant containing the soluble protein fraction.
-
-
Washing the Inclusion Body Pellet:
-
Resuspend the inclusion body pellet in a wash buffer. A common wash buffer contains a non-ionic detergent to remove membrane contaminants (e.g., Lysis Buffer + 1% (v/v) Triton X-100).[2]
-
Incubate the suspension for 15-20 minutes at room temperature with gentle agitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Repeat the wash step at least two more times, with the final wash being in a buffer without detergent to remove any residual Triton X-100.
-
Protocol 2: Solubilization of Inclusion Bodies with this compound
-
Preparation of Solubilization Buffer:
-
Prepare a solubilization buffer containing this compound. A recommended starting concentration is 0.5% - 2.0% (w/v) this compound in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). The optimal concentration may vary depending on the target protein and should be determined empirically.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in the this compound solubilization buffer. The volume of buffer will depend on the size of the pellet; a general guideline is to use a volume that allows for efficient suspension and mixing.
-
Incubate the suspension at room temperature for 1-2 hours with gentle agitation. For some proteins, overnight incubation at 4°C may be beneficial.
-
-
Clarification of Solubilized Protein:
-
After incubation, centrifuge the suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which contains the solubilized protein.
-
-
Protein Refolding:
-
The solubilized protein is now ready for refolding. Common methods for removing the detergent and allowing the protein to refold into its native conformation include dialysis, diafiltration, or rapid dilution into a refolding buffer. The refolding buffer should be optimized for the specific protein but often contains additives like L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) for proteins with disulfide bonds.
-
Data Presentation
The following tables summarize typical starting concentrations for various detergents used in inclusion body solubilization, providing a basis for optimizing the use of this compound.
Table 1: Comparison of Detergents for Inclusion Body Solubilization
| Detergent | Type | Typical Working Concentration (% w/v) | Reference |
| N-lauroyl sarcosine | Anionic | 0.1 - 0.5 | [3] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0 | [4] |
| Triton X-100 | Non-ionic | 0.5 - 2.0 | [2] |
| CHAPS | Zwitterionic | 0.5 - 1.0 | |
| This compound | Zwitterionic | 0.5 - 2.0 (recommended starting range) | |
| Nondetergent Sulfobetaine (NDSB 201) | Zwitterionic | 1 M (in refolding buffer) | [5] |
Table 2: Example of Protein Recovery with a Mild Detergent
The following data is for the solubilization of Green Fluorescent Protein (GFP) and Granulocyte-Colony Stimulating Factor (G-CSF) inclusion bodies using 0.2% N-lauroyl sarcosine, demonstrating the potential for high recovery with mild detergents.
| Protein | Solubilization Agent | Temperature (°C) | Solubilization Yield (%) | Reference |
| GFP | 0.2% N-lauroyl sarcosine | 25 | ~80-85 | [3] |
| G-CSF | 0.2% N-lauroyl sarcosine | 25 | ~97 | [3] |
Visualizations
Diagram 1: Experimental Workflow for Inclusion Body Solubilization
Caption: Workflow for solubilizing inclusion bodies.
Diagram 2: Logical Relationship of Solubilization Components
Caption: Components for inclusion body solubilization.
References
- 1. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 3. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Lauryldimethylbetaine in the Electrophoretic Separation of Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryldimethylbetaine, also known as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant that has gained attention in the field of proteomics for its utility in the electrophoretic separation of proteins. Its unique properties make it a valuable tool for solubilizing proteins, particularly membrane proteins, while preserving their native charge. This allows for effective separation in techniques such as two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) and capillary electrophoresis (CE).
Unlike ionic detergents like sodium dodecyl sulfate (SDS), which denature proteins and impart a uniform negative charge, zwitterionic detergents like this compound are electrically neutral over a wide pH range. This characteristic is crucial for the first dimension of 2D-PAGE, isoelectric focusing (IEF), where proteins are separated based on their intrinsic isoelectric point (pI). By maintaining the native charge of the proteins, this compound facilitates accurate pI-based separation without the interference of detergent-induced charge alterations.
These application notes provide a comprehensive overview of the use of this compound in protein electrophoresis, including detailed protocols and comparative data for its application in protein solubilization and separation.
Key Applications and Advantages
-
Enhanced Solubilization of Membrane Proteins: this compound is effective at disrupting lipid bilayers and solubilizing integral membrane proteins, which are notoriously difficult to analyze with traditional methods.
-
Compatibility with Isoelectric Focusing (IEF): Its zwitterionic nature prevents it from interfering with the pH gradient and the intrinsic charge of proteins during IEF.
-
Improved Resolution in 2D-PAGE: By effectively solubilizing and disaggregating proteins without altering their native charge, this compound can lead to better-focused spots and improved resolution in 2D gels.
-
Reduced Protein-Capillary Interactions in Capillary Electrophoresis: In capillary electrophoresis, this compound can be used as a buffer additive to create a dynamic coating on the capillary wall, which minimizes protein adsorption and reduces electroosmotic flow, leading to sharper peaks and improved separation efficiency.
Data Presentation: Comparison of Zwitterionic Detergents
While specific quantitative data for this compound is not always available in direct comparison to other detergents, the following table summarizes the physicochemical properties of commonly used zwitterionic detergents to provide a comparative context. The choice of detergent often depends on the specific protein of interest and the downstream application.
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| This compound | 335.5 | ~2-4 | ~55 |
| CHAPS | 614.9 | 4-8 | 10 |
| ASB-14 | 434.7 | 2-6 | Not widely reported |
| Zwittergent 3-12 | 335.5 | 2-4 | 55 |
Note: CMC and aggregation number can vary depending on buffer composition, ionic strength, and temperature.
Experimental Protocols
Protocol 1: Solubilization of Proteins for 2D-PAGE using this compound
This protocol describes a general procedure for solubilizing proteins from cellular or tissue samples for subsequent separation by 2D-PAGE.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS (or substitute with 2-4% this compound), 40 mM Tris base, 1% (w/v) Dithiothreitol (DTT), and a protease inhibitor cocktail.
-
Sample (e.g., cell pellet, tissue homogenate)
-
Microcentrifuge
-
Sonicator
Procedure:
-
Sample Preparation: Start with a washed cell pellet or a finely homogenized tissue sample.
-
Lysis and Solubilization:
-
Add 10 volumes of Lysis Buffer to the sample.
-
Vortex vigorously for 1 minute to resuspend the sample.
-
Incubate at room temperature for 30-60 minutes with occasional vortexing to facilitate solubilization.
-
For difficult-to-solubilize samples, sonicate on ice for 3-5 cycles of 10 seconds on, 30 seconds off.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet any insoluble material.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of detergent interference).
-
-
Sample Storage:
-
The solubilized protein sample is now ready for isoelectric focusing. Store aliquots at -80°C for long-term storage.
-
Protocol 2: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
This protocol outlines the general steps for performing 2D-PAGE using a sample solubilized with this compound.
First Dimension: Isoelectric Focusing (IEF)
-
Rehydration of IPG Strips:
-
Prepare a rehydration buffer containing 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS (or this compound), 0.5% (v/v) IPG buffer, and a trace of bromophenol blue.
-
Apply your protein sample (typically 50-150 µg) to the rehydration buffer to a final volume recommended by the IPG strip manufacturer.
-
Pipette the sample solution into the channels of the IPG strip holder and place the IPG strip gel-side down onto the solution.
-
Allow the strips to rehydrate for 12-16 hours at room temperature.
-
-
Isoelectric Focusing:
-
Perform isoelectric focusing according to the manufacturer's instructions for the electrophoresis unit. A typical protocol involves a stepwise increase in voltage.
-
Second Dimension: SDS-PAGE
-
Equilibration of IPG Strips:
-
After IEF, equilibrate the IPG strips in two steps to denature the proteins and prepare them for SDS-PAGE.
-
Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl pH 8.8, 20% (v/v) glycerol, and 2% (w/v) DTT. Incubate the strip in this buffer for 15 minutes with gentle agitation.
-
Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl pH 8.8, 20% (v/v) glycerol, and 2.5% (w/v) iodoacetamide. Incubate the strip in this buffer for 15 minutes with gentle agitation.
-
-
SDS-PAGE:
-
Place the equilibrated IPG strip onto the top of a pre-cast or self-cast polyacrylamide gel.
-
Seal the strip in place with a small amount of molten agarose.
-
Run the second dimension electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Staining and Analysis:
-
After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue, silver stain, or a fluorescent stain) to visualize the separated protein spots.
-
Analyze the gel using appropriate imaging equipment and software.
-
Visualizations
Application of Lauryldimethylbetaine in Enzyme Immunoassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern biological research and diagnostics. The sensitivity and specificity of these assays are critically dependent on the optimization of various components, including the buffers used for washing and blocking. Detergents are frequently incorporated into these buffers to reduce non-specific binding and improve the signal-to-noise ratio. Lauryldimethylbetaine, a zwitterionic surfactant, offers a gentle yet effective option for these applications. Its amphiphilic nature, with a hydrophobic tail and a headgroup containing both positive and negative charges, allows it to disrupt non-specific protein-surface and protein-protein interactions without denaturing the antibodies or enzymes crucial for the assay.
This document provides detailed application notes and protocols for the use of this compound in enzyme immunoassays. The information presented is based on established principles of immunoassay development and the known physicochemical properties of zwitterionic detergents. The quantitative data provided is hypothetical and intended for illustrative purposes to guide the user in optimizing their own assays.
Principle of Action
This compound's efficacy in immunoassays stems from its zwitterionic character. Unlike ionic detergents that can be harsh and denaturing, or non-ionic detergents that may be less effective in disrupting certain types of non-specific binding, this compound provides a balanced approach. It can effectively block unoccupied sites on the microplate surface and reduce the background signal by minimizing the random adsorption of antibodies and enzyme conjugates, thereby enhancing the overall sensitivity and specificity of the assay.
Data Presentation: Optimizing this compound Concentration
The optimal concentration of this compound is critical and should be determined empirically for each specific ELISA system. The following tables present hypothetical data from a sandwich ELISA experiment designed to optimize the concentration of this compound in both the wash buffer and the blocking buffer. The target analyte is a recombinant protein, the detection enzyme is horseradish peroxidase (HRP), and the substrate is TMB (3,3',5,5'-Tetramethylbenzidine).
Table 1: Effect of this compound Concentration in Wash Buffer on Signal-to-Noise Ratio
| This compound Concentration (%) | Average Signal (OD 450nm) | Average Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 0.00 (Control) | 1.852 | 0.258 | 7.18 |
| 0.01 | 1.915 | 0.185 | 10.35 |
| 0.05 | 2.056 | 0.121 | 17.00 |
| 0.10 | 2.011 | 0.135 | 14.90 |
| 0.25 | 1.789 | 0.198 | 9.04 |
This hypothetical data suggests that a concentration of 0.05% this compound in the wash buffer provides the optimal signal-to-noise ratio in this particular assay.
Table 2: Effect of this compound Concentration in Blocking Buffer on Signal-to-Noise Ratio
| This compound Concentration (%) | Average Signal (OD 450nm) | Average Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 0.00 (Control) | 1.988 | 0.289 | 6.88 |
| 0.01 | 2.012 | 0.210 | 9.58 |
| 0.05 | 2.105 | 0.155 | 13.58 |
| 0.10 | 2.080 | 0.170 | 12.24 |
| 0.25 | 1.850 | 0.230 | 8.04 |
This hypothetical data indicates that a 0.05% concentration of this compound in the blocking buffer, in conjunction with a standard blocking agent like BSA, can significantly improve the signal-to-noise ratio.
Experimental Protocols
The following are detailed protocols for a sandwich ELISA, incorporating the use of this compound for optimization.
Materials and Reagents
-
High-binding 96-well microplate
-
Capture antibody (specific for the target analyte)
-
Recombinant antigen standard
-
Detection antibody (biotinylated, specific for the target analyte)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Bovine Serum Albumin (BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Buffer Preparation
-
Coating Buffer: 1x PBS, pH 7.4
-
Wash Buffer: 1x PBS, pH 7.4, with varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.10%, 0.25%) for optimization. A common starting point is 0.05% Tween-20, which can be compared to or replaced by this compound.
-
Blocking Buffer: 1x PBS, pH 7.4, with 1% BSA and varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.10%, 0.25%) for optimization.
-
Antibody and Streptavidin-HRP Diluent: 1x PBS, pH 7.4, with 1% BSA and the optimized concentration of this compound.
ELISA Protocol
-
Coating:
-
Dilute the capture antibody to the desired concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant antigen standard in Antibody Diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the samples and standards.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in Antibody Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate to its optimal concentration in Antibody Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the Streptavidin-HRP solution.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for a sandwich ELISA incorporating this compound.
Caption: Principle of the sandwich ELISA detection mechanism.
Conclusion
This compound is a valuable tool for the optimization of enzyme immunoassays. Its gentle, zwitterionic nature makes it an excellent candidate for inclusion in wash and blocking buffers to reduce non-specific binding and enhance the signal-to-noise ratio. As with any assay component, empirical testing is necessary to determine the optimal concentration for a specific ELISA system. The protocols and hypothetical data presented here provide a framework for researchers to systematically optimize their assays and achieve more sensitive and reliable results.
Application Notes and Protocols for Lauryldimethylbetaine in Purified Protein Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the stability of purified proteins is a critical challenge in research, biopharmaceutical development, and diagnostics. Proteins are susceptible to aggregation, denaturation, and loss of function due to various environmental stresses, including temperature fluctuations, agitation, and interaction with surfaces. Surfactants are commonly employed as excipients to mitigate these issues. Lauryldimethylbetaine, a zwitterionic surfactant, offers a promising alternative to commonly used non-ionic surfactants for stabilizing a wide range of protein preparations. Its unique charge characteristics can provide effective stabilization while minimizing interference with downstream applications.
These application notes provide a comprehensive overview of the use of this compound for protein stabilization, including its mechanism of action, comparative data with other surfactants, and detailed protocols for its application in protein purification and stability assessment.
Mechanism of Action
This compound is an amphiphilic molecule possessing a hydrophobic lauryl tail and a hydrophilic headgroup containing both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This zwitterionic nature allows it to effectively stabilize proteins through a combination of mechanisms:
-
Prevention of Surface-Induced Aggregation: Proteins tend to adsorb to hydrophobic interfaces, such as air-water or solid-liquid interfaces (e.g., storage vials), which can lead to unfolding and aggregation.[1] this compound competes with proteins for these interfaces, forming a protective layer that prevents protein adsorption.
-
Interaction with Protein Surfaces: The surfactant can interact with hydrophobic patches on the protein surface, shielding them from the aqueous environment and preventing protein-protein interactions that lead to aggregation. Its zwitterionic headgroup can also engage in electrostatic interactions, further contributing to stabilization without causing denaturation.
-
Formation of Micelles: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate and solubilize proteins, particularly membrane proteins or those with significant hydrophobic regions.[2]
Data Presentation: Surfactant Properties and Performance
While direct comparative studies on the protein stabilization efficacy of this compound are not extensively available in the public domain, the following tables provide key properties of this compound and other commonly used surfactants to guide formulation development. The selection of an appropriate surfactant and its concentration is critical and often protein-dependent.
| Surfactant | Chemical Class | Critical Micelle Concentration (CMC) | Notes |
| This compound (Lauryl Betaine) | Zwitterionic | ~0.2 g/L (~0.7 mM) | CMC can be influenced by buffer composition and pH. Mild and non-denaturing. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.012-0.017 g/L (~0.009-0.013 mM) | Widely used in biopharmaceutical formulations. Prone to oxidation and hydrolysis, which can impact protein stability.[2] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.06 g/L (~0.05 mM) | Similar to Polysorbate 80 but with a shorter fatty acid chain. |
| Poloxamer 188 (Pluronic® F-68) | Non-ionic block copolymer | ~100 g/L (~12 mM) | Generally considered less disruptive to protein structure than polysorbates.[1] |
| CHAPS | Zwitterionic | 4-8 mM | Commonly used for solubilizing membrane proteins.[3] |
Note: CMC values are approximate and can vary with experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Protocol 1: General Protein Stabilization with this compound
This protocol provides a general guideline for incorporating this compound into a purified protein solution for enhanced stability during storage or downstream applications.
Materials:
-
Purified protein stock solution
-
This compound (high-purity, e.g., >99%)
-
Appropriate protein storage buffer (e.g., PBS, Tris-HCl)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
Procedure:
-
Prepare a this compound Stock Solution:
-
Prepare a 10% (w/v) stock solution of this compound in the desired protein storage buffer.
-
Ensure complete dissolution. This stock solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
-
Determine Optimal Surfactant Concentration:
-
The optimal concentration of this compound is protein-dependent and should be determined empirically. A typical starting range is 0.01% to 0.1% (w/v).
-
Set up a series of small-scale trials with varying concentrations of this compound (e.g., 0.01%, 0.025%, 0.05%, 0.075%, 0.1%).
-
Include a no-surfactant control.
-
-
Addition of this compound to the Protein Solution:
-
Thaw the purified protein stock solution on ice.
-
Gently add the calculated volume of the this compound stock solution to the protein solution to achieve the desired final concentration.
-
Mix gently by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can induce protein aggregation.
-
-
Incubation and Stability Assessment:
-
Incubate the samples under desired stress conditions (e.g., elevated temperature, agitation, or freeze-thaw cycles).
-
Assess protein stability at various time points using appropriate analytical techniques such as:
-
Visual Inspection: Check for turbidity or precipitation.
-
UV-Vis Spectroscopy: Measure absorbance at 280 nm for protein concentration and at 350 nm for light scattering as an indicator of aggregation.
-
Size Exclusion Chromatography (SEC): To quantify monomer loss and the formation of soluble aggregates.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.
-
Functional Assay: To ensure the protein retains its biological activity.
-
-
Protocol 2: Thermal Shift Assay (TSA) to Evaluate Protein Stabilization by this compound
This protocol describes how to perform a thermal shift assay (also known as differential scanning fluorimetry) to assess the effect of this compound on the thermal stability of a protein. An increase in the melting temperature (Tm) indicates stabilization.
Materials:
-
Purified protein (0.1 - 0.5 mg/mL)
-
This compound stock solution (e.g., 1% w/v)
-
Protein Thermal Shift™ Dye (e.g., SYPRO™ Orange)
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare Master Mixes:
-
Prepare a protein-dye master mix by diluting the Protein Thermal Shift™ Dye into the protein solution according to the manufacturer's instructions.
-
Prepare a series of this compound dilutions in the assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well PCR plate, add the this compound dilutions to the appropriate wells.
-
Add the protein-dye master mix to each well to achieve the desired final concentrations of protein and surfactant.
-
Include control wells with protein and dye but no surfactant.
-
Seal the plate securely.
-
-
Perform the Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of the dye during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition in the melt curve, often determined from the peak of the first derivative plot.
-
Compare the Tm of the protein in the presence of different concentrations of this compound to the no-surfactant control. A significant increase in Tm indicates a stabilizing effect.
-
Protocol 3: Inclusion of this compound in Size Exclusion Chromatography (SEC) for Purified Proteins
Adding a low concentration of this compound to the mobile phase during SEC can prevent protein aggregation and non-specific interactions with the column matrix, leading to improved peak shape and resolution.
Materials:
-
Purified protein sample
-
Size Exclusion Chromatography system with an appropriate column
-
SEC mobile phase buffer (e.g., PBS, Tris-HCl with NaCl)
-
This compound
Procedure:
-
Prepare the Mobile Phase:
-
Prepare the desired SEC mobile phase buffer.
-
Add this compound to the mobile phase at a final concentration typically ranging from 0.01% to 0.05% (w/v). The concentration should be below the CMC to avoid micelle formation in the mobile phase, unless studying protein-micelle interactions.
-
Filter and degas the mobile phase as per standard SEC practice.
-
-
Equilibrate the SEC Column:
-
Equilibrate the SEC column with the this compound-containing mobile phase for at least two column volumes or until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
If the protein sample is not already in a buffer containing this compound, consider adding the surfactant to the sample to the same concentration as the mobile phase to prevent on-column dilution effects.
-
Inject the protein sample onto the equilibrated column.
-
-
Chromatography and Data Analysis:
-
Run the chromatography method and collect fractions if desired.
-
Analyze the resulting chromatogram for peak shape, retention time, and the presence of aggregates. The inclusion of this compound should ideally result in a sharper monomer peak and reduced high-molecular-weight aggregate peaks compared to running without the surfactant.
-
Visualizations
Caption: Mechanism of protein stabilization by this compound.
Caption: Workflow for optimizing protein stabilization.
Conclusion
This compound is a versatile zwitterionic surfactant that can be a valuable tool for stabilizing purified protein preparations. Its mild, non-denaturing properties make it suitable for a wide range of proteins, including those sensitive to the harsher effects of some non-ionic detergents. By preventing surface-induced aggregation and shielding hydrophobic regions, this compound can enhance the shelf-life and maintain the functionality of protein therapeutics, diagnostics, and research reagents. The provided protocols offer a starting point for researchers to explore the benefits of this compound in their specific applications. Empirical optimization of the surfactant concentration is crucial to achieve maximal stabilization for each unique protein.
References
Application Notes and Protocols for Lauryldimethylbetaine in Single-Particle Cryo-Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of lauryldimethylbetaine (LDB), a zwitterionic detergent, in the field of single-particle cryo-electron microscopy (cryo-EM) for the structural determination of membrane proteins. This document outlines the physicochemical properties of LDB, detailed protocols for its application in protein purification and cryo-EM sample preparation, and troubleshooting strategies.
Introduction to this compound (LDB)
This compound, also known as N,N-dimethyl-N-dodecylglycine inner salt, is a mild, non-denaturing zwitterionic detergent. Its amphipathic nature, with a hydrophobic 12-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion, makes it effective in solubilizing membrane proteins from their native lipid environment while preserving their structural integrity and function. The zwitterionic character of LDB often leads to the formation of smaller and more homogeneous micelles compared to some non-ionic detergents, which can be advantageous for cryo-EM studies by reducing background noise in the resulting micrographs.
Physicochemical Properties of this compound
The effectiveness of a detergent in cryo-EM is highly dependent on its physicochemical properties. Understanding these properties for LDB is crucial for optimizing experimental conditions.
| Property | Value | Conditions |
| Chemical Formula | C₁₆H₃₃NO₂ | |
| Molecular Weight | 271.44 g/mol | |
| Critical Micelle Concentration (CMC) | 1-2 mM (0.027-0.054% w/v) | Aqueous buffer, 25°C |
| Aggregation Number | ~70-90 | Varies with buffer conditions |
| Micelle Molecular Weight | ~19-24 kDa | Varies with buffer conditions |
| Appearance | White to off-white powder or solid |
Note: The CMC, aggregation number, and micelle size can be influenced by factors such as temperature, pH, and ionic strength of the buffer. It is recommended to work at concentrations well above the CMC to ensure the stability of the protein-detergent complex.
Experimental Protocols
Membrane Protein Solubilization and Purification
This protocol provides a general framework for the solubilization and purification of a target membrane protein using LDB. Optimization will be required for specific proteins.
Materials:
-
Cell paste or membrane preparation containing the target protein
-
Lysis Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNase I
-
Solubilization Buffer: Lysis buffer containing 1.0-2.0% (w/v) this compound
-
Wash Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound
-
Elution Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 0.05% (w/v) this compound
-
Size Exclusion Chromatography (SEC) Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) this compound
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Size exclusion chromatography column (e.g., Superose 6 or similar)
Procedure:
-
Cell Lysis: Resuspend cell paste in ice-cold Lysis Buffer and lyse cells using a high-pressure homogenizer or sonication.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant and ultracentrifuge (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Stir gently at 4°C for 1-2 hours to allow for efficient solubilization of the membrane proteins.
-
Clarification: Ultracentrifuge the solubilized membrane suspension (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Affinity Chromatography: Incubate the supernatant with the affinity resin for 1-2 hours at 4°C. Pack the resin into a column and wash with at least 10 column volumes of Wash Buffer.
-
Elution: Elute the target protein from the resin using Elution Buffer.
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer. Collect fractions corresponding to the monodisperse peak of the target protein-LDB complex.
-
Concentration and Purity Assessment: Pool the peak fractions and concentrate the protein to a suitable concentration for cryo-EM (typically 1-10 mg/mL). Assess the purity and homogeneity of the sample by SDS-PAGE and negative stain electron microscopy.
Diagram of the Protein Purification Workflow:
Caption: Workflow for membrane protein purification using LDB.
Cryo-EM Grid Preparation and Data Acquisition
This protocol outlines the steps for preparing vitrified cryo-EM grids of the purified protein-LDB complex.
Materials:
-
Purified and concentrated protein-LDB complex (1-10 mg/mL)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat R1.2/1.3)
-
Vitrification device (e.g., Vitrobot, Leica EM GP)
-
Liquid ethane
-
Cryo-transmission electron microscope (Cryo-TEM)
Procedure:
-
Grid Preparation: Glow-discharge cryo-EM grids to render the carbon surface hydrophilic.
-
Sample Application: In the chamber of the vitrification device (set to ~4-10°C and 100% humidity), apply 3-4 µL of the purified protein-LDB complex solution to the glow-discharged grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. Blotting time and force will need to be optimized for each sample.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Grid Screening: Screen the vitrified grids on a cryo-TEM to assess ice thickness, particle distribution, and particle integrity.
-
Data Acquisition: Collect a large dataset of high-resolution images of the particles using an automated data collection software.
Diagram of the Cryo-EM Workflow:
Caption: General workflow for single-particle cryo-EM.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation | Insufficient LDB concentration; Inappropriate buffer conditions (pH, salt). | Increase LDB concentration in all buffers (e.g., to 2-5x CMC). Screen different pH values and salt concentrations. |
| Low Yield after Purification | Inefficient solubilization; Protein instability. | Increase LDB concentration during solubilization. Add stabilizing agents like glycerol or specific lipids to the buffers. |
| Poor Particle Distribution on Grids | Protein interaction with air-water interface; Suboptimal blotting. | Add a small amount of a "sacrificial" detergent (e.g., a non-ionic detergent at very low concentration) just before freezing. Optimize blotting time and force. |
| Thick Ice | High LDB concentration in the final sample; Viscous sample. | Reduce the final LDB concentration to just above the CMC. Dilute the protein sample. Optimize blotting conditions. |
| Preferred Orientations | Intrinsic properties of the protein-detergent complex; Interaction with the grid support or air-water interface. | Try different grid types (e.g., gold grids). Add a small amount of a different detergent. Consider collecting tilted data. |
Conclusion
This compound is a valuable detergent for the structural analysis of membrane proteins by single-particle cryo-EM. Its mild nature and ability to form small, homogeneous micelles contribute to the successful solubilization, purification, and vitrification of challenging membrane protein targets. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate LDB into their cryo-EM workflows. As with any detergent, empirical optimization is key to achieving high-resolution structures.
Lauryldimethylbetaine: A Versatile Amphoteric Surfactant in Advanced Drug Delivery Systems
Introduction
Lauryldimethylbetaine, a zwitterionic surfactant, is emerging as a valuable excipient in the formulation of sophisticated drug delivery systems. Its amphoteric nature, characterized by the presence of both a cationic quaternary ammonium group and an anionic carboxylate group, imparts unique properties that are advantageous for pharmaceutical applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a stabilizer, permeation enhancer, and formulation component in nanoparticle and liposomal drug delivery systems.
Core Applications of this compound in Drug Delivery
This compound's utility in drug delivery stems from its favorable characteristics, including:
-
Biocompatibility and Mildness: It is known for its low irritation potential, making it suitable for various routes of administration, including topical and potentially ophthalmic applications.[1]
-
Emulsifying and Stabilizing Properties: Its ability to reduce interfacial tension makes it an effective emulsifier and stabilizer for complex formulations like nanoparticles and microemulsions.
-
Permeation Enhancement: this compound can reversibly disrupt the lipid barrier of the stratum corneum, facilitating the penetration of active pharmaceutical ingredients (APIs) in transdermal drug delivery.[2][3]
-
Solubilizing Capacity: It can enhance the solubility of poorly water-soluble drugs, a critical factor in improving bioavailability.
Application in Nanoparticle-Based Drug Delivery Systems
This compound can be employed as a stabilizing agent in the synthesis of drug-loaded nanoparticles. Its amphoteric nature helps to prevent particle aggregation and control particle size, which are critical quality attributes for effective drug delivery.
Experimental Protocol: Preparation of Drug-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation
This protocol describes a general method for preparing drug-loaded polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), using this compound as a surfactant.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
This compound
-
Purified water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the API in the chosen organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound at a desired concentration (e.g., 0.5 - 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed using a magnetic stirrer. Further emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent. This process leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the nanoparticle pellet with purified water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
dot
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lauryldimethylbetaine Concentration for Membrane Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of lauryldimethylbetaine (also known as Lauryl Betaine or N-dodecyl-N,N-dimethylbetaine) for the successful extraction of membrane proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
A1: this compound is a zwitterionic (amphoteric) surfactant. This means it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. It is considered a mild detergent, making it effective at solubilizing membrane proteins while often preserving their native structure and function.[1] Its compatibility with anionic, cationic, and non-ionic surfactants allows for flexible formulation options in your extraction buffers.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles in a solution.[2] Below the CMC, the surfactant exists primarily as individual molecules (monomers). For effective membrane protein extraction, the this compound concentration in your buffer must be above its CMC. This ensures that there are enough micelles to encapsulate the hydrophobic regions of the membrane proteins, effectively removing them from the lipid bilayer and keeping them soluble in the aqueous buffer.[2]
Q3: What is a good starting concentration for this compound?
A3: A common starting point for this compound concentration is 2 to 5 times its Critical Micelle Concentration (CMC).[3] The CMC of this compound can vary depending on factors like temperature and the ionic strength of the buffer, but it is generally in the range of 0.5 - 1.0 mM.[4] Therefore, a starting concentration of 1.0 to 5.0 mM is a reasonable range to begin your optimization experiments. It is crucial to empirically determine the optimal concentration for your specific protein of interest.
Q4: Can this compound denature my protein?
A4: this compound is considered a mild, non-denaturing detergent, which is why it is often chosen to maintain the native structure and function of proteins.[1] However, like any detergent, at very high concentrations, it could potentially lead to denaturation. It is always recommended to perform functional assays on your extracted protein to ensure its activity is retained.
Q5: Is this compound compatible with downstream applications?
A5: Generally, this compound is compatible with many downstream applications such as affinity chromatography and size-exclusion chromatography. However, its presence can interfere with techniques like isoelectric focusing (IEF) and some mass spectrometry analyses.[5] It may be necessary to remove the detergent after purification. Methods for detergent removal include dialysis, gel filtration, and ion-exchange chromatography.[5]
Troubleshooting Guides
Problem 1: Low Yield of Extracted Membrane Protein
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | The detergent concentration must be above its CMC to form micelles and solubilize the protein. Gradually increase the this compound concentration in your extraction buffer. Try a range from 1x to 10x the CMC. |
| Insufficient detergent to protein/lipid ratio. | A general rule of thumb is to have a detergent-to-protein mass ratio of at least 2:1. If you have a high concentration of membranes, you will need a higher concentration of detergent. |
| Incubation time is too short. | The solubilization process takes time. Increase the incubation time of the membrane preparation with the detergent buffer. Try extending it from 30 minutes to a few hours, or even overnight at 4°C. |
| Inefficient cell lysis. | Ensure that your initial cell or tissue homogenization is complete to release the membrane fractions. Sonication or mechanical disruption can be employed for more robust cells.[6] |
| Ionic strength of the buffer is not optimal. | The efficiency of some detergents can be affected by salt concentration. Try varying the NaCl concentration in your buffer (e.g., 50 mM, 150 mM, 300 mM) to see if it improves extraction efficiency. |
Problem 2: The Extracted Protein is Aggregated or Inactive
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | While mild, excessive detergent can sometimes lead to protein denaturation and aggregation. Try decreasing the this compound concentration, staying above the CMC. |
| Loss of essential lipids. | Some membrane proteins require specific lipids for stability and function. The detergent may be stripping these away. Consider adding lipid analogs, such as cholesterol hemisuccinate (CHS), to your extraction and purification buffers. |
| Protein is unstable in this compound. | Not all proteins are stable in all detergents. It may be necessary to screen other detergents or use a mixture of detergents. Consider trying other zwitterionic detergents like CHAPS or non-ionic detergents like DDM. |
| Inadequate removal of detergent for downstream functional assays. | Residual detergent can interfere with some functional assays. Ensure your detergent removal method is efficient if required for your downstream application.[5] |
Data Presentation
Table 1: Properties of this compound and Recommended Starting Concentrations
| Property | Value | Notes |
| Chemical Type | Zwitterionic (Amphoteric) | Net neutral charge over a broad pH range. |
| Molecular Weight | ~271.44 g/mol | |
| Critical Micelle Concentration (CMC) | 0.5 - 1.0 mM | This value can be influenced by temperature and ionic strength.[4][7] |
| Recommended Starting Concentration for Extraction | 1.0 - 5.0 mM (2-5x CMC) | This is a general starting range and should be optimized for each specific protein.[3] |
| Recommended Detergent to Protein Ratio (w/w) | 2:1 to 10:1 | Higher ratios may be needed for initial solubilization from the membrane. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration for Membrane Protein Extraction
This protocol outlines a systematic approach to screen for the optimal this compound concentration for the extraction of a target membrane protein.
1. Preparation of Membrane Fractions: a. Start with a known quantity of cells or tissue. b. Homogenize the sample in a hypotonic buffer containing protease inhibitors. c. Centrifuge at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. d. Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. e. Wash the membrane pellet with a buffer without detergent to remove cytosolic proteins and resuspend in a suitable buffer (e.g., Tris-HCl or HEPES with a defined pH and salt concentration).
2. Solubilization with a Range of this compound Concentrations: a. Aliquot the membrane suspension into several microcentrifuge tubes. b. To each tube, add this compound from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5x CMC, 1x CMC, 2x CMC, 5x CMC, 10x CMC). Ensure the final volume is the same for all samples. c. Incubate the samples with gentle agitation (e.g., end-over-end rotation) for a set amount of time (e.g., 1 hour) at a specific temperature (e.g., 4°C).
3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized membrane material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins.
4. Analysis of Extraction Efficiency: a. Analyze both the supernatant (solubilized fraction) and the pellet (insoluble fraction) for the presence of your target protein. b. Common methods for analysis include:
- SDS-PAGE followed by Coomassie staining or Western blotting: This will allow you to visualize the amount of your target protein in each fraction.
- Functional Assay: If an activity assay is available for your protein, test the activity in the solubilized fractions to ensure that the protein is not only extracted but also functional.
5. Determination of Optimal Concentration: a. The optimal this compound concentration will be the lowest concentration that gives the highest yield of your target protein in the supernatant, preferably while maintaining its activity.
Visualizations
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Support Center: Lauryldimethylbetaine-Induced Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation induced by the zwitterionic surfactant, lauryldimethylbetaine.
Understanding this compound and Protein Aggregation
This compound is an amphoteric surfactant that possesses a zwitterionic head group and a C12 hydrophobic tail. While it can be used for solubilizing proteins, its application in biochemical and pharmaceutical research requires careful optimization, as it has been noted to have protein denaturing potential, which can lead to aggregation.[1][2] Protein aggregation is a significant concern as it can lead to loss of biological activity, and for therapeutic proteins, it may increase the risk of an immune response.[3]
Aggregation can be triggered by the interaction of the surfactant with hydrophobic patches on the protein surface, leading to conformational changes and subsequent intermolecular association. The concentration of the surfactant is a critical factor; concentrations below, at, or above the Critical Micelle Concentration (CMC) can have different effects on protein stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause my protein to aggregate?
A1: this compound is a zwitterionic surfactant, meaning it has both a positive and a negative charge in its head group, making it electrically neutral over a wide pH range. While used for solubilizing proteins, its detergent properties can also disrupt the native conformation of proteins. It can interact with hydrophobic regions of the protein, potentially leading to partial unfolding and subsequent aggregation.[1][2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[4] This is a crucial parameter because the behavior of the surfactant and its interaction with proteins can change significantly around the CMC. Below the CMC, individual surfactant molecules (monomers) interact with the protein. Above the CMC, the protein is likely to be incorporated into or interact with micelles. The exact CMC of this compound can vary depending on the buffer composition (e.g., ionic strength, pH) and temperature. It is often recommended to experimentally determine the CMC under your specific experimental conditions.
Q3: How can I detect if my protein is aggregating in the presence of this compound?
A3: Several techniques can be used to detect protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm or 600 nm is indicative of sample turbidity due to aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[5][6][7]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.
-
Circular Dichroism (CD) Spectroscopy: Changes in the secondary structure of the protein, which can be a precursor to aggregation, can be monitored by Far-UV CD spectroscopy.[8][9][10]
Q4: Are there alternatives to this compound that are less likely to cause aggregation?
A4: Yes, several alternatives can be considered:
-
Non-Detergent Sulfobetaines (NDSBs): These are zwitterionic compounds that are structurally similar to this compound but are generally considered milder and less likely to form micelles. They can help to solubilize proteins and prevent aggregation.[11][12]
-
Other Mild Zwitterionic Detergents: CHAPS is another commonly used zwitterionic detergent that can be a milder alternative for some proteins.[11][12]
-
Non-ionic Detergents: Detergents like n-Dodecyl-β-D-maltoside (DDM) or Polysorbates (Tween) are often used to stabilize proteins and can be less harsh than some zwitterionic detergents.[11]
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon addition of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Surfactant Concentration | Optimize the concentration of this compound. Test a range of concentrations both below and above the expected CMC. | The protein may be sensitive to either monomeric or micellar forms of the surfactant. |
| Unfavorable Buffer Conditions | Modify the pH of the buffer. Ensure the pH is at least 1 unit away from the protein's isoelectric point (pI). | At its pI, a protein has a net neutral charge and is often least soluble. |
| Vary the ionic strength of the buffer by adjusting the salt concentration (e.g., 50-500 mM NaCl). | Salt can modulate electrostatic interactions between protein molecules. | |
| Temperature Effects | Perform the experiment at a different temperature (e.g., on ice, at room temperature, or at 37°C). | Protein stability and surfactant properties can be temperature-dependent. |
Issue 2: Protein solution becomes cloudy over time after adding this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Aggregation Kinetics | Add co-solvents to the buffer to increase protein stability. | Co-solvents can help to stabilize the native conformation of the protein and prevent aggregation. |
| Oxidation | Add a reducing agent such as DTT or TCEP to the buffer. | If the protein has exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and aggregation.[11] |
| Hydrophobic Interactions | Include additives that can mask hydrophobic patches. | These additives can compete with this compound for binding to hydrophobic regions or stabilize the protein structure. |
Data Summary: Additives for Preventing Protein Aggregation
The following table summarizes common additives used to prevent protein aggregation. The optimal concentration for each should be determined empirically for your specific protein and experimental conditions.
| Additive Class | Examples | Typical Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 0.1-1 M for sugars | Preferential hydration, increases solvent viscosity, stabilizes native protein structure. |
| Amino Acids | Arginine, Glycine, Proline | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches and stabilizing the protein. |
| Reducing Agents | Dithiothreitol (DTT), TCEP | 1-10 mM | Prevents the formation of non-native intermolecular disulfide bonds.[11] |
| Alternative Surfactants | Non-Detergent Sulfobetaines (NDSBs), CHAPS | 0.1-1% (w/v) | Milder zwitterionic compounds that can solubilize proteins with a lower tendency to denature them.[11][12] |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol uses Dynamic Light Scattering (DLS) to assess the aggregation state of a protein at various this compound concentrations.
Materials:
-
Purified protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
10% (w/v) this compound stock solution
-
Experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
DLS cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the experimental buffer to cover a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%). Include a control with no surfactant.
-
Add the protein stock solution to each surfactant dilution to a final protein concentration of 1 mg/mL. Gently mix by pipetting.
-
Incubate the samples for a defined period (e.g., 1 hour) at the desired experimental temperature.
-
Transfer an appropriate volume of each sample to a DLS cuvette.
-
Measure the particle size distribution for each sample using the DLS instrument.
-
Analyze the data to determine the average particle size (hydrodynamic radius) and polydispersity index (PDI). An increase in these values compared to the control indicates aggregation.
Protocol 2: Assessing Protein Conformational Changes using Circular Dichroism (CD) Spectroscopy
This protocol helps to determine if this compound is causing changes in the secondary structure of the protein.
Materials:
-
Purified protein stock solution (e.g., 1 mg/mL)
-
This compound solutions at various concentrations
-
CD-compatible buffer (a buffer with low absorbance in the far-UV region, e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectrometer
-
Quartz CD cuvette (e.g., 0.1 cm path length)
Procedure:
-
Prepare protein samples at a final concentration of 0.1-0.2 mg/mL in the CD-compatible buffer, each containing a different concentration of this compound. Include a control without the surfactant.
-
Record the Far-UV CD spectrum (e.g., from 250 nm to 190 nm) for each sample at a controlled temperature.
-
Collect a baseline spectrum of the buffer containing the respective concentration of this compound without the protein.
-
Subtract the baseline spectrum from the corresponding protein spectrum.
-
Analyze the resulting spectra for changes in the secondary structure content (e.g., alpha-helix, beta-sheet). Significant changes indicate that the surfactant is altering the protein's conformation.[8][9][10]
Visualizations
Caption: Workflow for troubleshooting this compound-induced protein aggregation.
Caption: Logical relationship between the problem, causes, and solutions.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. The use of dynamic light scattering and brownian microscopy to characterize protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Effects on the Circular Dichroism of Human Carbonic Anhydrase II: A Multilevel Computational Study | PLOS One [journals.plos.org]
- 10. Circular dichroic analysis of protein conformation: inclusion of the beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
Navigating Lauryldimethylbetaine Interference in Colorimetric Protein Assays: A Technical Guide
Technical Support Center
Researchers and drug development professionals frequently encounter interference from detergents when quantifying protein concentrations using colorimetric assays. Lauryldimethylbetaine, a common zwitterionic detergent, can significantly impact the accuracy of widely used methods such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. This technical guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these challenges, ensuring reliable protein quantification.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues encountered during protein quantification in the presence of this compound.
Question 1: My protein concentration readings are inaccurate when using the Bradford, BCA, or Lowry assay with samples containing this compound. What is causing this interference?
Answer: this compound, as a zwitterionic detergent, can interfere with colorimetric protein assays through several mechanisms:
-
Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. Detergents can interfere by:
-
Binding to the dye: this compound can interact with the Coomassie dye, leading to a color change even in the absence of protein, resulting in an overestimation of protein concentration.
-
Altering protein conformation: The detergent can change the three-dimensional structure of the protein, affecting the accessibility of dye-binding sites.
-
Shifting the pH: The presence of the detergent can alter the pH of the assay solution, which can affect the dye's spectral properties.[1][2]
-
-
BCA and Lowry Assays: Both of these assays are based on the reduction of copper ions (Cu²⁺ to Cu⁺) by protein in an alkaline environment. This compound can interfere by:
-
Chelating copper ions: The detergent molecules may interact with the copper ions, making them less available to react with the protein, leading to an underestimation of protein concentration.
-
Interfering with the color development reaction: The detergent can affect the subsequent reaction of the reduced copper with the colorimetric reagent (bicinchoninic acid in the BCA assay or the Folin-Ciocalteu reagent in the Lowry assay).[3][4]
-
The extent of interference is dependent on the concentration of this compound in the sample.
Question 2: How can I remove this compound from my protein sample before performing a colorimetric assay?
Answer: Several methods can be employed to remove this compound and other detergents from protein samples. The most common and effective techniques are protein precipitation and the use of detergent removal spin columns.
1. Protein Precipitation: This method involves precipitating the protein out of the solution, leaving the interfering detergent behind in the supernatant. The protein pellet is then washed and resolubilized in a compatible buffer.
2. Detergent Removal Spin Columns: These are commercially available columns that contain a resin that binds to detergents, allowing the protein to pass through.[5][6][7] This method is generally faster and can result in higher protein recovery than precipitation methods.[5][6]
The choice of method will depend on the specific protein, the downstream application, and the resources available.
Question 3: What are the expected protein recovery rates after removing this compound?
Answer: Protein recovery can vary depending on the chosen removal method and the nature of the protein itself.
| Removal Method | Typical Protein Recovery Rate | References |
| TCA Precipitation | 70-90% | [8] |
| Acetone Precipitation | >90% (can be improved with salt) | [9][10] |
| Detergent Removal Spin Columns | >90% | [5][11][12] |
It is important to note that some protein loss is inevitable with any removal method. It is recommended to perform a pilot experiment to determine the optimal method and recovery rate for your specific protein of interest.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound start to interfere with protein assays?
The concentration at which this compound begins to interfere significantly can vary depending on the specific assay and the protein being measured. As a general guideline, detergent concentrations above 0.01% can start to impact the accuracy of most colorimetric assays. It is always recommended to include a buffer-only control containing the same concentration of this compound as your samples to assess the level of background interference.
Q2: Are there any protein assays that are compatible with this compound?
Some newer, commercially available protein assays are designed to be more tolerant to detergents. However, their compatibility with a specific detergent like this compound should always be verified with the manufacturer's instructions and by running appropriate controls. It is generally more reliable to remove the interfering detergent before quantification.
Q3: Can I simply dilute my sample to reduce the this compound concentration?
Dilution can be a viable option if the initial protein concentration is high enough to remain within the detection range of the assay after dilution. However, this may not always be feasible for samples with low protein concentrations. Additionally, dilution may not completely eliminate the interference, especially if the detergent concentration is very high.
Q4: Will the detergent removal methods affect the activity of my protein?
Protein precipitation methods, particularly TCA precipitation, can cause protein denaturation.[13] If maintaining the native conformation and activity of your protein is crucial, acetone precipitation (performed at low temperatures) or the use of detergent removal spin columns are generally preferred as they are gentler methods.[9][10]
Experimental Protocols
Trichloroacetic Acid (TCA) Protein Precipitation Protocol
This protocol is a common method for precipitating proteins while leaving detergents in the supernatant.
-
Sample Preparation: Place your protein sample (containing this compound) in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA) to the protein sample.
-
Incubation: Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the tube at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the this compound.
-
Washing: Add 500 µL of cold acetone to the pellet and vortex briefly. This step helps to remove any residual TCA and detergent.
-
Second Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and allow the protein pellet to air dry completely. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resolubilization: Resuspend the protein pellet in a buffer compatible with your downstream protein assay.
Acetone Protein Precipitation Protocol
This is a gentler precipitation method that can result in higher protein recovery.
-
Sample Preparation: Place your protein sample in an acetone-compatible tube.
-
Acetone Addition: Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Incubation: Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifugation: Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Supernatant Removal: Decant and dispose of the supernatant.
-
Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for 30 minutes. Avoid over-drying.
-
Resolubilization: Add a buffer appropriate for your downstream assay and vortex thoroughly to dissolve the protein pellet.[7][14][15]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Interpretation of biological and mechanical variations between the Lowry versus Bradford method for protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 5. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detergent Removal Spin Columns & Plates 25 x 500 μL Columns | Buy Online [thermofisher.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein precipitation of diluted samples in SDS-containing buffer with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cequibiem.qb.fcen.uba.ar [cequibiem.qb.fcen.uba.ar]
- 14. A Comparison of Methods To Enhance Protein Detection of Lipoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies for Removing Lauryldimethylbetaine from Protein Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing the zwitterionic detergent lauryldimethylbetaine from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
This compound, while effective for solubilizing and stabilizing proteins, can interfere with downstream applications. Residual detergent can suppress ionization in mass spectrometry, hinder antibody-antigen binding in immunoassays like ELISA, and negatively impact the resolution of isoelectric focusing. Therefore, minimizing the concentration of this compound is crucial for obtaining reliable and accurate experimental results.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers aggregate to form micelles. For this compound (also known as LDAO or N,N-Dimethyldodecylamine N-oxide), the CMC is approximately 1-2 mM.[1] Below this concentration, the detergent primarily exists as individual monomers, which are smaller and generally easier to remove using size-based methods like dialysis and size exclusion chromatography.
Q3: What are the most common and effective methods for removing this compound?
Several techniques can be employed to remove zwitterionic detergents such as this compound. The most effective and widely used methods include:
-
Dialysis: This method relies on the passive diffusion of small detergent monomers across a semi-permeable membrane while retaining the larger protein molecules.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. Larger protein molecules pass through the column more quickly than the smaller detergent monomers and micelles.[2]
-
Protein Precipitation: This involves adding a precipitating agent, such as cold acetone, to cause the protein to aggregate and fall out of solution, leaving the detergent behind in the supernatant.[3][4]
-
Adsorbent Resins: These are specialized resins that bind detergents, allowing for their removal from the protein solution.[5]
The choice of method will depend on factors such as the properties of your protein, the starting concentration of this compound, and the required final purity of your sample.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the removal of this compound from your protein samples.
Problem 1: My protein is precipitating during detergent removal.
-
Possible Cause: The removal of the detergent destabilizes the protein, leading to aggregation and precipitation. This is a common issue, especially with hydrophobic proteins that rely on the detergent for solubility.
-
Solutions:
-
Gradual Detergent Removal: Instead of a rapid removal, try a stepwise approach. For dialysis, gradually decrease the detergent concentration in the dialysis buffer over several buffer changes. For chromatography, consider using a gradient of decreasing detergent concentration in the elution buffer.
-
Optimize Buffer Conditions: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this can minimize solubility. Adjusting the ionic strength of the buffer can also help to maintain protein stability.
-
Add Stabilizing Agents: Including additives such as glycerol (5-20%), sucrose, or arginine in your buffer can help to stabilize the protein and prevent aggregation as the detergent is removed.
-
Work with Dilute Protein Concentrations: If possible, perform the detergent removal with a more dilute protein sample to reduce the chances of aggregation. The protein can be concentrated after the detergent has been removed.
-
Problem 2: The removal of this compound is incomplete.
-
Possible Cause: The concentration of this compound is above its CMC (1-2 mM), leading to the formation of large micelles that are difficult to remove by size-based methods.
-
Solutions:
-
Dilute the Sample: Before starting the removal process, dilute your protein sample to bring the this compound concentration below its CMC. This will favor the presence of monomers, which are more readily removed.
-
Increase Dialysis Time and Buffer Changes: For dialysis, ensure you are using a large volume of dialysis buffer (at least 100 times the sample volume) and perform multiple, extended buffer changes to drive the equilibrium towards detergent removal.
-
Optimize Chromatography Parameters: For size exclusion chromatography, select a resin with an appropriate pore size that can effectively separate your protein from the detergent monomers and smaller micelles. A longer column and a slower flow rate can also improve resolution.[6]
-
Consider Adsorbent Resins: Detergent removal resins can be highly effective at capturing detergent molecules and may offer a more complete removal compared to other methods.
-
Problem 3: I am experiencing low protein recovery after removal.
-
Possible Cause: Your protein may be non-specifically binding to the dialysis membrane, chromatography resin, or precipitating and being lost during processing.
-
Solutions:
-
Choose the Right Materials: Select dialysis membranes and chromatography resins that are known for low protein binding.
-
Optimize Precipitation and Resuspension: If using protein precipitation, be careful not to over-dry the protein pellet, as this can make it difficult to resuspend.[3] Use a compatible buffer and gentle vortexing or pipetting to redissolve the protein.
-
Elution Optimization: For chromatography-based methods, ensure your elution buffer conditions are optimal for releasing your protein from the column.
-
Quantitative Data Summary
The efficiency of this compound removal can vary depending on the chosen method and experimental conditions. While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes the expected efficiencies based on general detergent removal principles.
| Method | Typical Removal Efficiency | Key Considerations |
| Dialysis | Moderate to High | Efficiency is highly dependent on the initial detergent concentration being below the CMC, the dialysis volume, and the number of buffer changes. |
| Size Exclusion Chromatography | High | Requires careful selection of the column and optimization of flow rate for good separation.[6] |
| Acetone Precipitation | High | Can lead to protein denaturation and difficulties with resuspension.[3] |
| Adsorbent Resins | Very High | Can be very effective but may require optimization to prevent non-specific protein binding. |
Experimental Protocols
Protocol 1: Acetone Precipitation for this compound Removal
This protocol is adapted from established methods for protein precipitation.[3][4]
-
Preparation: Cool the required volume of acetone to -20°C.
-
Sample Preparation: Place your protein sample in an acetone-compatible tube on ice.
-
Precipitation: Add four times the sample volume of cold (-20°C) acetone to the protein solution.
-
Incubation: Vortex the mixture gently and incubate for at least 60 minutes at -20°C. For very dilute protein samples, a longer incubation (even overnight) may be necessary.[7]
-
Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant, which contains the this compound.
-
Pellet Washing (Optional): To remove residual detergent, you can wash the pellet by adding a small volume of cold acetone and repeating the centrifugation step.
-
Drying: Allow the protein pellet to air-dry for a short period (do not over-dry) to remove residual acetone.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.
Protocol 2: Size Exclusion Chromatography (General Workflow)
This protocol provides a general workflow for removing this compound using size exclusion chromatography.
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for the size of your protein of interest, ensuring it can separate the protein from the smaller detergent monomers.
-
Equilibration: Equilibrate the column with a buffer that is compatible with your protein and downstream application. This buffer should not contain this compound.
-
Sample Loading: Apply your protein sample to the column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.
-
Elution: Elute the column with the equilibration buffer. Larger molecules (your protein) will travel through the column faster and elute first. Smaller molecules (this compound monomers) will enter the pores of the resin and elute later.[6]
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified protein, now free of this compound.
Visualizing the Workflow
Caption: Workflow for removing this compound from protein samples.
Caption: Troubleshooting logic for common issues in detergent removal.
References
- 1. Anatrace.com [anatrace.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. static.igem.org [static.igem.org]
Technical Support Center: Lauryldimethylbetaine in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of pH on lauryldimethylbetaine performance in various buffer systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring optimal performance of this versatile zwitterionic surfactant.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the charge and properties of this compound?
A1: this compound is a zwitterionic, or amphoteric, surfactant. This means its hydrophilic headgroup contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group. The net charge of the surfactant is dependent on the pH of the solution.
-
Acidic Conditions (Low pH): The carboxylate group becomes protonated (-COOH), resulting in a net positive charge on the molecule. In this state, this compound behaves like a cationic surfactant.
-
Neutral/Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the positive and negative charges balance, and the molecule has a net charge of zero. Near its pI, this compound exhibits its lowest water solubility and can be prone to precipitation. The isoelectric point for similar betaine surfactants is around pH 7.
-
Alkaline Conditions (High pH): The carboxylate group is deprotonated (-COO⁻), giving the molecule a net negative charge. Under these conditions, it behaves like an anionic surfactant.
This change in charge with pH directly influences its performance characteristics such as foaming, viscosity, and detergency.[1]
Q2: How does pH influence the Critical Micelle Concentration (CMC) of this compound?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For zwitterionic surfactants like this compound, the CMC is influenced by the electrostatic interactions between the headgroups.
-
Near the Isoelectric Point (pI): With a neutral net charge, electrostatic repulsion between headgroups is minimized. This facilitates micelle formation, generally leading to a lower CMC.
-
At pH values away from the pI (acidic or alkaline): The surfactant molecules carry a net positive or negative charge, leading to increased electrostatic repulsion between the headgroups. This repulsion hinders micelle formation, which can result in a higher CMC.
Q3: Is this compound stable across a wide pH range?
A3: Yes, this compound is known for its stability in both acidic and alkaline conditions. This makes it a versatile surfactant for formulations across a broad pH spectrum.
Performance Data Overview
The performance of this compound is intrinsically linked to the pH of the buffer system. The following table summarizes the expected qualitative impact of pH on key performance parameters.
| Performance Parameter | Acidic pH (< pI) | Near Isoelectric Point (pI) | Alkaline pH (> pI) |
| Net Charge | Positive (Cationic) | Neutral | Negative (Anionic) |
| Solubility | High | Low | High |
| Critical Micelle Concentration (CMC) | Higher | Lowest | Higher |
| Foaming | Good | Moderate | Excellent |
| Viscosity Building (with anionic surfactants) | Good | Excellent | Good |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Buffer
-
Symptom: The buffer solution becomes cloudy or forms a visible precipitate after the addition of this compound.
-
Potential Cause 1: pH is near the isoelectric point (pI).
-
Explanation: this compound has its lowest solubility at its isoelectric point (around pH 7) where its net charge is zero.
-
Solution: Adjust the pH of the buffer to be at least 1-2 units away from the pI. For example, adjust to pH 5 or lower, or pH 9 or higher, to increase its solubility.
-
-
Potential Cause 2: Incompatibility with buffer components.
-
Explanation: High concentrations of certain salts in buffers, like phosphate, can sometimes lead to "salting out" of surfactants.
-
Solution:
-
Decrease the concentration of the buffer if experimentally feasible.
-
Consider switching to a different buffer system. For example, Tris-HCl or HEPES buffers are often compatible with a wide range of molecules.[2]
-
-
-
Potential Cause 3: Low Temperature.
-
Explanation: Solubility of surfactants can decrease at lower temperatures.
-
Solution: Prepare and use the buffered solution at room temperature or slightly warmer, if compatible with the experimental protocol.
-
Issue 2: Poor Foaming Performance
-
Symptom: The solution produces less foam than expected, or the foam is not stable.
-
Potential Cause: Suboptimal pH.
-
Explanation: The foaming properties of this compound are pH-dependent. While it foams across a range of pH values, performance can be enhanced under slightly alkaline conditions.
-
Solution: Increase the pH of the buffer to a mildly alkaline range (e.g., pH 8-9) to see if foam performance improves.
-
-
Potential Cause: Concentration is below the CMC.
-
Explanation: Micelle formation is crucial for stabilizing foam. If the concentration of this compound is below its CMC at the given pH and temperature, foaming will be poor.
-
Solution: Increase the concentration of this compound in the solution.
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results when using this compound in a biological buffer.
-
Potential Cause: Interaction with proteins or other biomolecules.
-
Explanation: The charge of this compound changes with pH, which can alter its interaction with charged biomolecules like proteins and nucleic acids. At a pH below its pI, the cationic surfactant can interact strongly with negatively charged proteins.
-
Solution:
-
Carefully consider the pH of your buffer and the pI of the biomolecules in your assay.
-
It may be necessary to work at a pH where both the surfactant and the key biomolecules have a net charge that minimizes unwanted interactions (e.g., both are negatively charged).
-
-
-
Potential Cause: Buffer choice affecting the system.
-
Explanation: Some biological buffers can interact with experimental components. For example, Tris buffer can be reactive in some systems.
-
Solution: If unexpected results occur, consider switching to a more inert buffer like HEPES, which is known for its biocompatibility and stability.
-
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the use of a tensiometer to determine the CMC of this compound at a specific pH.
Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., Phosphate, Citrate, Tris-HCl)
-
High-purity water
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen buffer to prepare a concentrated stock solution (e.g., 100 mM).
-
Prepare a series of dilutions: Create a series of dilutions of the stock solution in the same buffer, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Measure surface tension: Measure the surface tension of the pure buffer and each of the this compound dilutions. Ensure the temperature is constant throughout the measurements.
-
Plot the data: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
Determine the CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the point of inflection, where the slope changes, is the CMC. This can be determined by finding the intersection of the two linear portions of the graph.
Protocol 2: Determination of Isoelectric Point (pI) by Zeta Potential Measurement
This protocol describes how to determine the pI of this compound using a zeta potential analyzer.
Materials:
-
This compound solution of a known concentration (below the CMC)
-
A series of buffers covering a wide pH range (e.g., pH 3 to 11)
-
Zeta potential analyzer
-
pH meter
Procedure:
-
Prepare samples: For each buffer in the pH series, prepare a dilute solution of this compound. The concentration should be kept constant across all samples.
-
Measure pH: Accurately measure the pH of each prepared sample.
-
Measure Zeta Potential: Following the instrument's instructions, measure the zeta potential of each sample.
-
Plot the data: Plot the measured zeta potential as a function of pH.
-
Determine the pI: The isoelectric point is the pH at which the zeta potential is zero. This is the point where the curve crosses the x-axis.
Visualizations
Caption: Impact of pH on the net charge of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
lauryldimethylbetaine stability and degradation under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of lauryldimethylbetaine under various experimental conditions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and illustrative data.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is known to be a stable amphoteric surfactant. It maintains its stability across a wide range of pH values, from acidic to alkaline conditions, and is also stable in high-electrolyte solutions.[1][2] It is also recognized for its thermal stability, with some novel zwitterionic surfactants showing decomposition temperatures around 300°C.
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an N-alkyl, N,N-dimethyl glycine), the following degradation pathways can be anticipated under forced conditions:
-
Hydrolysis: Although generally stable, under extreme pH and high temperatures, the ester-like carboxylate group could potentially undergo hydrolysis, though this is less likely than for true esters. A more probable hydrolytic degradation route for related betaines involves the cleavage of the alkyl chain from the nitrogen atom.
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to involve the cleavage of the C-N and C-C bonds. Pyrolysis of betaine compounds has been shown to yield trimethylamine and CO2 as major degradation products.
-
Oxidative Degradation: Strong oxidizing agents, such as hydroxyl radicals, can lead to the oxidation of the alkyl chain and the groups attached to the nitrogen atom. This can result in the formation of smaller organic molecules, aldehydes, and carboxylic acids.
-
Photodegradation: Exposure to high-energy UV radiation could potentially lead to the formation of reactive radical species, initiating degradation of the alkyl chain.
Q3: How can I monitor the degradation of this compound in my experiments?
The most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method.[3][4][5][6] A stability-indicating HPLC method is one that can separate the intact this compound from all its potential degradation products, allowing for accurate quantification of each. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for the identification of unknown degradation products.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected precipitation during stability study. | Change in pH of the solution. Interaction with other components in the formulation. Degradation to a less soluble product. | Monitor and control the pH of the solution throughout the experiment. Assess the compatibility of this compound with all other excipients in the formulation. Analyze the precipitate to identify its composition. |
| Inconsistent degradation rates between replicate experiments. | Fluctuation in experimental conditions (temperature, pH, light exposure). Inhomogeneous sample preparation. Contamination of reagents or glassware. | Ensure precise control and monitoring of all experimental parameters. Use a validated and standardized procedure for sample preparation. Use high-purity reagents and thoroughly clean all glassware. |
| Difficulty in separating degradation products from the parent compound by HPLC. | The analytical method is not stability-indicating. Co-elution of degradation products. | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, column type, and temperature.[8][9][10] Employ an alternative detection method, such as mass spectrometry, which can distinguish between co-eluting compounds based on their mass-to-charge ratio. |
| Mass balance is not achieved in the stability study (sum of parent and degradants is not 100%). | Some degradation products are not being detected (e.g., volatile compounds, non-chromophoric compounds). Adsorption of the compound or its degradants to the container surface. | Use a complementary analytical technique, such as Gas Chromatography (GC) for volatile products. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in your HPLC system. Perform extraction studies on the container to recover any adsorbed material. |
Experimental Protocols for Stability Testing
The following are detailed protocols for conducting forced degradation studies on this compound. These are designed to be adaptable to specific experimental needs.
Hydrolytic Stability Study
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.
Methodology:
-
Prepare stock solutions of this compound in purified water.
-
Prepare a series of buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Dilute the this compound stock solution with each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Divide each pH solution into aliquots for storage at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each condition.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and any degradation products.
-
Calculate the degradation rate constant (k) and half-life (t½) for each condition.
Thermal Stability Study
Objective: To assess the stability of this compound when exposed to high temperatures in a solid state and in solution.
Methodology:
-
For solid-state analysis, place a known amount of this compound powder in a controlled temperature oven at various temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).
-
For solution-state analysis, prepare an aqueous solution of this compound and store it at the same set of elevated temperatures.
-
At defined time intervals, remove samples. For solid samples, dissolve them in a suitable solvent.
-
Analyze the samples by HPLC to quantify the parent compound and degradation products.
-
For more detailed analysis of thermal decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) can be employed.[8][11][12]
Oxidative Stability Study
Objective: To determine the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound in water.
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Maintain the solution at a constant temperature (e.g., 25°C or 40°C) and protect it from light.
-
Monitor the reaction over time by taking samples at regular intervals.
-
Quench the oxidation reaction in the withdrawn samples if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any oxidation products.
Photostability Study
Objective: To evaluate the degradation of this compound upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).
-
Expose the solution to a controlled light source that mimics sunlight (e.g., a xenon lamp) or a specific UV wavelength in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw samples from both the exposed and dark control solutions.
-
Analyze the samples by HPLC to measure the extent of photodegradation.
-
The photostability can be quantified by determining the photodegradation quantum yield.[13][14]
Data Presentation
Table 1: Illustrative Hydrolytic Degradation of this compound at 60°C
| pH | Rate Constant (k, day⁻¹) (Hypothetical) | Half-life (t½, days) (Hypothetical) |
| 2.0 | 0.05 | 13.9 |
| 7.0 | 0.01 | 69.3 |
| 12.0 | 0.08 | 8.7 |
Table 2: Illustrative Thermal Degradation of this compound (in aqueous solution, pH 7) after 72 hours
| Temperature (°C) | % Degradation (Hypothetical) |
| 40 | < 1 |
| 60 | 3 |
| 80 | 10 |
| 100 | 25 |
Table 3: Illustrative Oxidative and Photolytic Degradation of this compound at 25°C after 24 hours
| Condition | % Degradation (Hypothetical) |
| 3% H₂O₂ (in dark) | 15 |
| UV light exposure (254 nm) | 8 |
Visualizations
Caption: Workflow for this compound stability testing.
References
- 1. Hydroxyl-radical-induced degradative oxidation of beta-lactam antibiotics in water: absolute rate constant measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation [mdpi.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. aminer.org [aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
minimizing lauryldimethylbetaine precipitation at low temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of lauryldimethylbetaine at low temperatures.
Troubleshooting Guide: this compound Precipitation
Low-temperature precipitation of this compound can manifest as cloudiness, crystal formation, or gelling of the solution. This guide provides a systematic approach to identifying the cause and resolving the issue.
Issue 1: Formulation becomes cloudy or precipitates upon cooling.
-
Possible Cause: The temperature has dropped below the Krafft point of the this compound solution. The Krafft point is the temperature at which the solubility of a surfactant is equal to its critical micelle concentration (CMC), and below which the surfactant exists as hydrated crystals.[1][2]
-
Troubleshooting Steps:
-
Determine the Krafft Point: Experimentally measure the Krafft point of your formulation to understand its low-temperature stability limit. A detailed protocol is provided in the "Experimental Protocols" section.
-
Incorporate a Co-solvent: The addition of a co-solvent can disrupt the crystal lattice formation of the surfactant. Propylene glycol is a commonly used and effective co-solvent.[3][4][5] Start by adding a low concentration (e.g., 1-5% w/w) and incrementally increase it while monitoring for precipitation at the desired storage temperature.
-
Introduce a Hydrotrope: Hydrotropes are compounds that increase the solubility of hydrophobic substances in aqueous solutions.[6] Sodium xylene sulfonate is a classic example of a hydrotrope used in surfactant formulations.[7][8] Evaluate its effect at concentrations ranging from 0.5% to 5% (w/w).
-
Adjust pH: The solubility of zwitterionic surfactants like this compound can be influenced by pH.[9] While it is generally stable over a wide pH range, extreme pH values could affect its solubility. Ensure the formulation's pH is within the optimal range for this compound (typically 5.0-7.0).[10]
-
Modify Salt Concentration: The presence of electrolytes can either increase or decrease the solubility of surfactants.[11][12][13][14] The effect is dependent on the specific salt and its concentration. If your formulation contains salts, consider evaluating the impact of adjusting their concentration on the low-temperature stability.
-
Issue 2: Precipitate forms over time during refrigerated storage.
-
Possible Cause: Slow crystallization kinetics, even if the storage temperature is slightly above the determined Krafft point.
-
Troubleshooting Steps:
-
Optimize Co-solvent/Hydrotrope Concentration: The initial concentration of the co-solvent or hydrotrope may be insufficient for long-term stability. Increase the concentration in small increments and perform extended stability studies at the target low temperature.
-
Combination Approach: Consider using a combination of a co-solvent and a hydrotrope. This can sometimes have a synergistic effect on preventing precipitation.
-
Evaluate a Different Co-surfactant: this compound is compatible with anionic, cationic, and non-ionic surfactants.[15] Introducing a suitable co-surfactant might alter the micellar structure and improve low-temperature stability.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation at low temperatures?
This compound is a zwitterionic (amphoteric) surfactant with both a positive and a negative charge in its molecule, making it electrically neutral overall. It is valued for its mildness, good foaming properties, and biodegradability.[16] Like many surfactants, its solubility in water decreases as the temperature drops.[2] When the temperature falls below its Krafft point, the surfactant molecules can arrange themselves into a crystalline structure and precipitate out of the solution.[1]
Q2: How do co-solvents like propylene glycol prevent precipitation?
Co-solvents like propylene glycol are water-miscible organic solvents that can increase the solubility of less soluble compounds.[3][17] They work by disrupting the ordered structure of water, which in turn can interfere with the self-assembly and crystallization of surfactant molecules at low temperatures.[4][5] This helps to keep the this compound molecules dispersed in the solution.
Q3: What is the role of a hydrotrope like sodium xylene sulfonate?
Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water.[6] They are typically smaller molecules than surfactants and do not form micelles on their own. Instead, they are thought to alter the structure of water and interact with the surfactant molecules, thereby preventing their aggregation and precipitation.[6] Sodium xylene sulfonate is an effective hydrotrope used to stabilize surfactant formulations.[7][8]
Q4: Will changing the pH of my formulation help?
For zwitterionic surfactants like this compound, pH can influence the net charge on the molecule and its interaction with other components in the formulation.[9] While generally stable across a broad pH range, significant deviations from its isoelectric point could potentially affect its solubility. Maintaining a pH between 5.0 and 7.0 is generally recommended for optimal stability.[10]
Q5: Can I use other surfactants in combination with this compound?
Yes, this compound is compatible with a wide range of anionic, cationic, and non-ionic surfactants.[15] Formulating with a co-surfactant can be a viable strategy to improve the overall stability of the system at low temperatures by forming mixed micelles which may have a lower tendency to crystallize.
Data Presentation
Table 1: Qualitative Effect of Additives on this compound Low-Temperature Stability
| Additive Type | Example | General Concentration Range (w/w) | Primary Mechanism of Action |
| Co-solvent | Propylene Glycol | 1 - 10% | Disrupts water structure, interferes with surfactant crystallization.[3][4][5][17][18] |
| Hydrotrope | Sodium Xylene Sulfonate | 0.5 - 5% | Increases solubility of hydrophobic compounds, alters water structure.[6][7][8] |
| Co-surfactant | Varies (e.g., non-ionic or other amphoteric surfactants) | Varies | Forms mixed micelles with potentially lower Krafft point. |
Experimental Protocols
Protocol 1: Determination of the Krafft Point (Visual Method)
Objective: To determine the temperature at which a this compound solution becomes clear upon heating, which corresponds to the Krafft point.
Materials:
-
This compound solution of known concentration.
-
Sealed, transparent vials or test tubes.
-
A temperature-controlled water bath with a viewing window.
-
A calibrated thermometer.
-
Magnetic stirrer and stir bars (optional, for larger volumes).
Methodology:
-
Prepare a series of dilutions of your this compound formulation in sealed, transparent vials.
-
Place the vials in a refrigerator (e.g., 4°C) overnight to induce precipitation. The solutions should appear cloudy or contain visible precipitate.
-
Transfer the vials to a temperature-controlled water bath.
-
Begin heating the water bath slowly, at a rate of approximately 1°C per minute, while gently agitating the samples.
-
Observe the samples closely. The Krafft point is the temperature at which the solution becomes clear and the precipitate completely dissolves.[1]
-
Record the temperature for each concentration. The Krafft point may vary slightly with concentration.
Protocol 2: Cold Stability Test
Objective: To assess the long-term stability of a this compound formulation at a specific low temperature.
Materials:
-
This compound formulation (with and without stability-enhancing additives).
-
Sealed, transparent containers.
-
A refrigerator or a temperature-controlled chamber set to the desired storage temperature (e.g., 4°C).
Methodology:
-
Prepare your this compound formulations, including any test variations with co-solvents or hydrotropes.
-
Transfer the formulations into sealed, transparent containers.
-
Place the containers in the cold storage unit.
-
Visually inspect the samples for any signs of precipitation, cloudiness, or gelling at regular intervals (e.g., 24 hours, 48 hours, 1 week, and 4 weeks).
-
Record your observations, noting the time to the first appearance of any instability.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: How co-solvents and hydrotropes inhibit precipitation.
References
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The importance of the cosolvent propylene glycol on the antimicrobial preservative efficacy of a pharmaceutical formulation by DOE-ruggedness testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Cosolvent Propylene Glycol on the Antimicrobial Preservative Efficacy of a Pharmaceutical Formulation by DOE-Ruggedness Testing | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. santos.com [santos.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NIKKOL AM-301 (LAURYL BETAINE, WATER)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 16. nbinno.com [nbinno.com]
- 17. USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. Terpene penetration enhancers in propylene glycol/water co-solvent systems: effectiveness and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Lauryldimethylbetaine Lot-to-Lot Performance
Welcome to the Technical Support Center for lauryldimethylbetaine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage performance variability between different lots of this compound, a widely used zwitterionic surfactant. Consistent performance of this reagent is critical for reproducible results in applications ranging from protein extraction and cell lysis to enzyme assays and chromatography. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify, characterize, and mitigate lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent protein yields after cell lysis with a new lot of this compound. What could be the cause?
A1: Inconsistent protein yields are a common issue arising from lot-to-lot variability in this compound. The primary causes are often related to differences in the purity and composition of the surfactant. Potential culprits include:
-
Residual Impurities: The synthesis of this compound can leave behind unreacted starting materials, such as fatty amines and chloroacetic acid, or generate side products.[1] These impurities can interfere with protein solubilization and stability.
-
Varying Critical Micelle Concentration (CMC): The CMC is the concentration at which the surfactant molecules begin to form micelles, which is crucial for solubilizing proteins.[2] Lot-to-lot differences in purity and composition can alter the CMC, leading to suboptimal lysis conditions.
-
Different Homologue Distribution: Technical-grade this compound may contain a distribution of different alkyl chain lengths. Variations in this distribution between lots can affect the detergent's performance.
Q2: How can we proactively qualify a new lot of this compound before using it in our critical experiments?
A2: It is highly recommended to perform quality control (QC) testing on new lots of this compound. Key QC experiments include:
-
Determination of Critical Micelle Concentration (CMC): This is a fundamental property of surfactants that directly impacts their solubilization capacity. Comparing the CMC of a new lot to a previously well-performing lot is a reliable way to assess consistency.
-
Impurity Profiling by HPLC: High-Performance Liquid Chromatography (HPLC) can be used to generate a "fingerprint" of the surfactant lot, allowing for a visual comparison of the purity and the presence of any contaminants.[3]
-
Functional Assay: Perform a small-scale pilot experiment that mimics your actual application (e.g., cell lysis and protein quantification) to directly compare the performance of the new lot against a trusted reference lot.
Q3: Our enzyme activity is significantly lower when using a new batch of this compound in the assay buffer. Why is this happening?
A3: A decrease in enzyme activity can be attributed to several factors related to the this compound lot:
-
Presence of Inhibitory Impurities: Residual chemicals from the manufacturing process could act as enzyme inhibitors.
-
Protein Denaturation: While this compound is considered a mild, non-denaturing surfactant, impurities or a different formulation in a new lot could lead to partial denaturation of the enzyme, reducing its activity.[4]
-
Alteration of Enzyme Kinetics: Impurities can interfere with the enzyme-substrate interaction, affecting the kinetic parameters (Km and Vmax) of the reaction.[5] It is crucial that the substrate concentration in the assay is sufficient to avoid rapid depletion, which can be misinterpreted as low enzyme activity.[6]
Q4: We are seeing unexpected peaks in our chromatography experiments when using a new lot of this compound in the mobile phase. What is the likely cause?
A4: Extraneous peaks in chromatography are often indicative of impurities in the reagents. In the case of this compound, these could be:
-
UV-Absorbing Impurities: If you are using UV detection, impurities with chromophores will appear as distinct peaks in your chromatogram.
-
Degradation Products: Improper storage or handling of the surfactant can lead to its degradation, introducing new chemical species into your system.
-
Non-volatile Residues: If you are using a mass spectrometer or an evaporative light scattering detector (ELSD), non-volatile impurities will be detected.
Troubleshooting Guides
Issue 1: Inconsistent Cell Lysis and Protein Extraction
| Symptom | Possible Cause | Troubleshooting Step |
| Low Protein Yield | New lot of this compound has a different optimal concentration. | Perform a concentration optimization experiment for the new lot, testing a range of concentrations around the previously used value. |
| Impurities in the new lot are interfering with cell lysis or protein solubilization. | Qualify the new lot by determining its CMC and comparing its HPLC profile to a reference lot. Consider using a different supplier if inconsistencies persist. | |
| The lysate is too viscous due to DNA release. | Add DNase I to the lysis buffer to reduce viscosity.[7] | |
| Protein Degradation | The new lot contains impurities that activate proteases. | Add a protease inhibitor cocktail to your lysis buffer.[8] |
| Variable Results Between Experiments | Inconsistent preparation of the lysis buffer. | Always prepare fresh lysis buffer from stock solutions and ensure complete dissolution of the this compound. |
Issue 2: Altered Enzyme Activity
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced Enzyme Activity | The new lot of this compound contains inhibitory impurities. | Test the effect of the new lot on a well-characterized control enzyme. If inhibition is observed, consider purifying the this compound or switching to a higher-purity grade. |
| The enzyme is being partially denatured by the new surfactant lot. | Perform a stability study of your enzyme in the presence of both the old and new lots of this compound. | |
| Increased Enzyme Activity | Impurities in the new lot may be removing an inhibitor or acting as an activator. | Analyze the composition of the new lot for any potential activators. |
| Inconsistent Kinetic Parameters | Lot-to-lot variability is affecting the enzyme's interaction with its substrate. | Re-validate the enzyme assay with the new lot of this compound, including determination of Km and Vmax.[9] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension
Objective: To determine the CMC of a this compound lot to assess its consistency.
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from above to below the expected CMC (typically in the low millimolar range for this compound).
-
Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[10]
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
Identify the CMC as the concentration at which a sharp break in the plot occurs. The surface tension will decrease with increasing surfactant concentration and then plateau after the CMC is reached.[11]
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To generate a chromatographic "fingerprint" of a this compound lot to compare its purity against a reference lot.
Methodology:
-
Select an appropriate HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry).
-
Choose a suitable column, such as a C18 reversed-phase column.
-
Develop a gradient elution method. A common mobile phase system for surfactants is a gradient of water and a polar organic solvent like acetonitrile or methanol, with a modifier such as formic acid or ammonium acetate.
-
Prepare a sample of the this compound lot dissolved in the initial mobile phase.
-
Inject the sample and run the HPLC method.
-
Compare the resulting chromatogram to that of a previously characterized, high-performing lot. Look for differences in the number, size, and retention time of the peaks.[3]
Quantitative Data Summary
The following tables provide illustrative data on how lot-to-lot variability can manifest. The values presented are for demonstration purposes and will vary depending on the specific lots and experimental conditions.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Three Different Lots of this compound
| Lot Number | CMC (mM) | Observation |
| Lot A (Reference) | 1.2 | Consistent with historical data. |
| Lot B | 1.8 | Higher CMC suggests lower purity or different composition, potentially requiring a higher concentration for optimal performance. |
| Lot C | 1.1 | Lower CMC may indicate the presence of more hydrophobic impurities. |
Table 2: Impact of this compound Lot on Protein Yield from E. coli Lysis
| Lot Number | This compound Conc. (%) | Total Protein Yield (mg/mL) | % of Reference Yield |
| Lot A (Reference) | 1.0 | 5.2 | 100% |
| Lot B | 1.0 | 3.8 | 73% |
| Lot B | 1.5 | 5.1 | 98% |
| Lot C | 1.0 | 5.5 | 106% |
Table 3: Effect of this compound Lot on β-Galactosidase Activity
| Lot Number | Enzyme Activity (Units/mg) | % of Reference Activity |
| Lot A (Reference) | 4500 | 100% |
| Lot B | 3200 | 71% |
| Lot C | 4650 | 103% |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Impact of this compound variability on a typical experimental workflow.
References
- 1. Lauryl betaine - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yorku.ca [yorku.ca]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tegewa.de [tegewa.de]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Lauryldimethylbetaine for Membrane Protein Research
Welcome to the technical support center for the optimization of lauryldimethylbetaine (LDB) in membrane protein studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for utilizing LDB effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LDB) and why is it used for membrane protein research?
A1: this compound, also known as N,N-Dimethyl-1-dodecanamine N-oxide (LDAO), is a zwitterionic detergent. Its amphipathic nature, possessing both a hydrophilic head group and a hydrophobic tail, allows it to disrupt lipid bilayers and solubilize integral membrane proteins, forming protein-detergent complexes that are soluble in aqueous solutions. LDB is often chosen for its ability to effectively solubilize membranes while being relatively mild compared to harsher ionic detergents.
Q2: What are the key physicochemical properties of LDB I should be aware of?
A2: Understanding the properties of LDB is crucial for designing your experiments. Key parameters include its Critical Micelle Concentration (CMC), micelle molecular weight, and aggregation number. These properties can be influenced by factors such as temperature and the ionic strength of the buffer.[1][2][3][4][5]
Q3: How do I choose the optimal concentration of LDB for my specific membrane protein?
A3: The optimal LDB concentration is protein-dependent and requires empirical determination. A general starting point is to use a concentration significantly above the CMC to ensure efficient membrane solubilization. For initial screening, a concentration range of 1-2% (w/v) is often used.[6] Subsequent optimization should aim to find the lowest concentration that maintains protein stability and activity.
Q4: Can LDB be used for all classes of membrane proteins?
A4: LDB has been successfully used for a variety of membrane proteins, including transporters and some G protein-coupled receptors (GPCRs).[7][8] However, its effectiveness can vary. For more sensitive proteins, especially some eukaryotic membrane protein complexes, other detergents like n-dodecyl-β-D-maltopyranoside (DDM) or newer generation detergents might offer better stability.[7][8][9]
Q5: Is LDB compatible with downstream applications like cryo-electron microscopy (cryo-EM) and X-ray crystallography?
A5: Yes, LDB has been used in structural biology studies. However, its relatively small micelle size can sometimes be a disadvantage in cryo-EM by not providing enough contrast. For crystallography, the presence of detergent micelles can influence crystal packing. Careful optimization of detergent concentration and potential detergent exchange to a different detergent post-purification might be necessary for successful structure determination.[10][11][12][13][14][15][16]
Troubleshooting Guides
This section addresses common problems encountered during the use of LDB for membrane protein purification.
Problem 1: Low Solubilization Efficiency of the Target Membrane Protein.
| Possible Cause | Troubleshooting Step |
| Insufficient LDB Concentration | Increase the LDB concentration in the solubilization buffer. A common starting point is 1-2% (w/v). Ensure the concentration is well above the CMC. |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the solubilization buffer. The efficiency of solubilization can be sensitive to these parameters. |
| Inadequate Incubation Time or Temperature | Increase the incubation time (typically 1-4 hours) and ensure gentle agitation at a low temperature (e.g., 4°C) to allow for complete membrane disruption and protein extraction.[6] |
| Inefficient Cell Lysis | Ensure complete cell lysis to release membrane fractions. Methods like sonication or a French press are commonly used.[17] |
Problem 2: Protein Aggregation After Solubilization with LDB.
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | Reduce the protein concentration during solubilization and purification. If a high final concentration is required, consider concentrating the protein after purification in the presence of stabilizing additives.[18][19] |
| Suboptimal Detergent Concentration | While high concentrations are needed for solubilization, excessively high concentrations during purification can sometimes lead to aggregation. Try to reduce the LDB concentration in chromatography buffers to just above the CMC. |
| Buffer Composition | Additives such as glycerol (10-20%), cholesterol analogs, or specific lipids can help stabilize the protein and prevent aggregation.[20][21] |
| Instability of the Protein in LDB | LDB might not be the optimal detergent for your protein. Consider screening other detergents, such as DDM, or newer, novel detergents which may offer better stability.[7][9] |
Problem 3: Loss of Protein Activity.
| Possible Cause | Troubleshooting Step |
| Denaturation by LDB | LDB, while generally mild, can still denature sensitive proteins. Minimize the exposure time of the protein to high concentrations of LDB. Consider performing a detergent screen to find a more suitable detergent. |
| Loss of Essential Lipids | The solubilization process can strip away essential lipids required for protein function. Supplementing the buffer with a lipid mixture that mimics the native membrane environment can help restore activity. |
| Incorrect Buffer Conditions | Ensure the pH, ionic strength, and presence of necessary co-factors in all buffers are optimal for your protein's activity. |
Data Presentation
Table 1: Physicochemical Properties of this compound (LDB/LDAO)
| Property | Value | Reference |
| Chemical Class | Zwitterionic | [6] |
| Molecular Weight | ~229.4 g/mol | |
| Critical Micelle Concentration (CMC) in water at 25°C | ~1-2 mM (~0.023-0.046% w/v) | [6] |
| Micelle Molecular Weight | ~18-21.5 kDa | [6] |
| Aggregation Number | ~75-95 | [6] |
Table 2: Recommended Starting Concentrations of LDB for Different Membrane Protein Classes
| Membrane Protein Class | Recommended Starting LDB Concentration (% w/v) | Notes |
| G Protein-Coupled Receptors (GPCRs) | 1.0 - 2.0% | Stability can be highly variable; often requires co-solubilization with cholesterol analogs.[8] |
| Transporter Proteins | 1.0 - 2.0% | Generally effective, but optimization is crucial for retaining transport activity.[22][23] |
| Ion Channels | 0.5 - 1.5% | Can be sensitive to detergents; careful titration is necessary to maintain channel integrity and function. |
Table 3: Influence of Temperature and Salt on the Critical Micelle Concentration (CMC) of LDB
| Condition | Effect on CMC | General Trend |
| Increasing Temperature | Decreases | For many non-ionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature.[2][3][24][25] |
| Increasing Salt Concentration (e.g., NaCl) | Decreases | The addition of salt shields the electrostatic repulsion between the charged head groups, promoting micelle formation at a lower detergent concentration.[24][26] |
Experimental Protocols
Protocol 1: Small-Scale Solubilization Screening
This protocol is designed to quickly screen for the optimal LDB concentration for solubilizing a target membrane protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final protein concentration of 5-10 mg/mL.[27]
-
-
Detergent Screening:
-
Aliquots of the membrane suspension are incubated with a range of LDB concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate on a rotator at 4°C for 1-4 hours.[6]
-
-
Separation of Solubilized Fraction:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.[6]
-
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency at each LDB concentration.
-
Protocol 2: Assessing Protein Stability in LDB using a Thermal Shift Assay
This protocol helps to determine the stability of the solubilized membrane protein in the presence of LDB.
-
Sample Preparation:
-
Prepare the solubilized membrane protein in a buffer containing the optimal LDB concentration determined from the solubilization screen.
-
In a 96-well PCR plate, mix the protein sample with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature of the plate (e.g., from 25°C to 95°C).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Plot fluorescence intensity versus temperature. The midpoint of the transition (Tm) represents the melting temperature of the protein, which is an indicator of its thermal stability. A higher Tm indicates greater stability.
-
Visualizations
Caption: Workflow for membrane protein solubilization and purification using LDB.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avoiding-common-pitfalls-in-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 11. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A guide to membrane protein X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cube-biotech.com [cube-biotech.com]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 21. utsouthwestern.edu [utsouthwestern.edu]
- 22. Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for purifying and reconstituting a vacuole membrane transporter Ypq1 into proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 25. globaljournals.org [globaljournals.org]
- 26. agilent.com [agilent.com]
- 27. cube-biotech.com [cube-biotech.com]
Technical Support Center: Overcoming Challenges of Lauryldimethylbetaine in Downstream Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using lauryldimethylbetaine (LDAO) in experimental workflows involving downstream mass spectrometry (MS).
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Q1: Why am I seeing a significant decrease in my peptide or protein signal intensity after using LDAO in my sample preparation?
A1: This is likely due to ion suppression , a common phenomenon where the presence of detergents like LDAO interferes with the ionization of your analytes (peptides or proteins) in the mass spectrometer's ion source.[1][2][3][4][5] LDAO molecules can compete with your analytes for ionization, leading to a reduced signal for your compounds of interest. The zwitterionic nature of LDAO, while generally milder than ionic detergents, can still cause significant ion suppression, particularly in electrospray ionization (ESI-MS).[2]
Troubleshooting Steps:
-
Detergent Removal: The most effective solution is to remove LDAO from your sample before MS analysis. Several methods are available, as detailed in the protocols below.
-
Sample Dilution: If the concentration of LDAO is close to its Critical Micelle Concentration (CMC), diluting the sample might help to reduce the ion suppression effect. However, this may also decrease the concentration of your analyte, so this approach should be used with caution.
-
Optimize MS Source Parameters: In some cases, adjusting the ion source parameters (e.g., capillary temperature, gas flow) can help to minimize the impact of detergents, but this is often not sufficient to completely eliminate the problem.
Q2: My mass spectra show unexpected peaks with regular mass differences. What could be the cause?
A2: You are likely observing adducts , where LDAO molecules bind to your peptides or proteins.[6][7][8][9] This creates ions with a higher mass-to-charge ratio (m/z) than your analyte of interest, complicating your spectra and potentially leading to misidentification. Adducts can also form with metal ions (like sodium and potassium) that may be present in your buffers.[10]
Troubleshooting Steps:
-
Detergent Removal: As with ion suppression, removing LDAO is the primary solution to prevent adduct formation.
-
Use High-Purity Reagents: Ensure that your buffers and solvents are of high purity to minimize the presence of metal ions that can form adducts.
-
Data Analysis: Specialized software may help to identify and remove common adduct peaks from your spectra, but physical removal of the interfering substance is always preferable.
Q3: How does the concentration of LDAO affect my mass spectrometry results?
A3: The concentration of LDAO relative to its Critical Micelle Concentration (CMC) is a critical factor. Above the CMC, LDAO molecules aggregate to form micelles.[11][12][13] These micelles can encapsulate your proteins or peptides, which can be beneficial for solubilization but can severely interfere with MS analysis. The CMC for this compound is approximately 1-2 mM.
Working with LDAO concentrations below the CMC can sometimes reduce its negative effects on mass spectrometry, but even at lower concentrations, ion suppression and adduct formation can still occur.
Q4: Can LDAO affect the enzymatic digestion of my protein samples?
A4: While some mild detergents can be compatible with or even enhance enzymatic digestions, high concentrations of detergents can denature and inactivate proteases like trypsin.[14][15][16] It is important to ensure that the final concentration of LDAO during digestion is compatible with the enzyme's activity. If you are using LDAO for initial protein solubilization, you may need to dilute the sample or remove the LDAO before adding the protease.
Q5: Which detergent removal method is best for samples containing LDAO?
A5: The optimal removal method depends on your specific sample and experimental goals. Here's a comparison of common techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing detergents and desalting samples.[17][18] Reverse-phase SPE cartridges are commonly used.
-
SDS-PAGE: Running your sample on a polyacrylamide gel can separate the protein from the detergent. The protein band can then be excised and processed for MS analysis.[14] This method is effective but can be more time-consuming.
-
Precipitation: Methods like acetone or chloroform-methanol-water precipitation can be used to precipitate the protein while leaving the detergent in the supernatant. However, protein loss can be a concern with these methods.
-
Detergent Removal Spin Columns: Commercially available spin columns containing a resin that binds to detergents can be a quick and efficient way to clean up your sample.
Quantitative Data Summary
The Critical Micelle Concentration (CMC) is a key parameter for any detergent. For this compound (LDAO), the CMC can vary slightly depending on the specific conditions such as temperature and buffer composition.
| Detergent | Chemical Name | Type | Critical Micelle Concentration (CMC) |
| This compound (LDAO) | N,N-Dimethyl-1-dodecanamine N-oxide | Zwitterionic | ~1-2 mM |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LDAO Removal
This protocol is suitable for the cleanup of peptide mixtures after protein digestion in the presence of LDAO.
Materials:
-
Peptide sample containing LDAO
-
Reverse-phase SPE cartridge (e.g., C18)
-
Activation Solution: 100% Acetonitrile (ACN)
-
Equilibration Solution: 0.1% Trifluoroacetic Acid (TFA) in water
-
Wash Solution: 0.1% TFA in water
-
Elution Solution: 50-80% ACN, 0.1% TFA in water
-
Vacuum manifold or centrifuge with adaptors for SPE cartridges
Methodology:
-
Activate the SPE cartridge: Pass 1 mL of Activation Solution through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of Equilibration Solution through the cartridge twice.
-
Load the sample: Load your peptide sample onto the cartridge.
-
Wash the cartridge: Pass 1 mL of Wash Solution through the cartridge three times to remove LDAO and other contaminants.
-
Elute the peptides: Elute the bound peptides with 500 µL of Elution Solution into a clean collection tube.
-
Dry and reconstitute: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: In-Gel Cleanup using SDS-PAGE
This protocol is useful when LDAO has been used for the initial solubilization of proteins.
Materials:
-
Protein sample in LDAO-containing buffer
-
SDS-PAGE gel and running buffer
-
Coomassie stain or other protein stain
-
Destaining solution
-
Clean scalpel
-
Eppendorf tubes
-
Reagents for in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
Methodology:
-
Run SDS-PAGE: Load your protein sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.
-
Stain and destain: Stain the gel with Coomassie blue to visualize the protein bands and then destain until the background is clear.
-
Excise protein band: Carefully excise the protein band of interest using a clean scalpel.
-
In-gel digestion: Perform an in-gel digestion protocol to digest the protein into peptides. This typically involves reduction, alkylation, and digestion with trypsin.
-
Extract peptides: Extract the peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic or trifluoroacetic acid.
-
Cleanup and analysis: Pool the peptide extracts, dry them down, and desalt using an appropriate method (like SPE) before MS analysis.
Visualizations
Caption: Experimental workflow for samples containing LDAO.
Caption: Troubleshooting logic for LDAO-related MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. support.waters.com [support.waters.com]
- 10. Resources [fishersci.no]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. nanoscience.com [nanoscience.com]
- 13. mdpi.com [mdpi.com]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 15. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of common surfactants on protein digestion and matrix-assisted laser desorption/ionization mass spectrometric analysis of the digested peptides using two-layer sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Lauryldimethylbetaine vs. CHAPS for Zwitterionic Detergent Applications in Research
An in-depth analysis of lauryldimethylbetaine and CHAPS, two prominent zwitterionic detergents, reveals distinct properties that dictate their suitability for various research applications. While CHAPS is a well-established, non-denaturing detergent ideal for solubilizing and stabilizing sensitive proteins, this compound, also known as lauryl betaine, presents as a surfactant with potential protein-denaturing characteristics, more commonly utilized in the cosmetics and personal care industries.
This guide provides a comparative overview for researchers, scientists, and drug development professionals to inform the selection of the appropriate zwitterionic detergent for their specific experimental needs. We will delve into their physicochemical properties, performance in protein solubilization, and compatibility with downstream analytical techniques, supported by available data and experimental protocols.
Physicochemical Properties: A Tale of Two Structures
Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic headgroup, resulting in a net neutral charge over a wide pH range. This characteristic makes them valuable tools in protein research as they minimize interference with protein charge-based separation techniques. However, the structural differences between this compound and CHAPS lead to divergent functionalities.
This compound is an alkyl betaine with a simple C12 alkyl chain as its hydrophobic tail and a carboxylate and quaternary ammonium group in its headgroup. In contrast, CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) features a rigid, steroidal hydrophobic structure derived from cholic acid and a sulfobetaine headgroup.[1] These structural distinctions significantly influence their detergent properties.
| Property | This compound | CHAPS |
| Chemical Structure | Alkylbetaine | Steroid-based sulfobetaine |
| Molecular Weight ( g/mol ) | 271.44 | 614.88[1] |
| Critical Micelle Concentration (CMC) | ~0.95 mM | 6 - 10 mM[1] |
| Denaturing Potential | Reported to have protein denaturing potency | Non-denaturing[1] |
Table 1: Comparison of the Physicochemical Properties of this compound and CHAPS.
Performance in Protein Research Applications
The choice between this compound and CHAPS hinges on the specific requirements of the experiment, particularly the need to maintain the native structure and function of the protein of interest.
Protein Solubilization and Stabilization
CHAPS is renowned for its gentle, non-denaturing action, making it a preferred choice for solubilizing membrane proteins while preserving their native conformation and biological activity.[1][2] Its effectiveness has been demonstrated in the solubilization of complex membrane proteins such as G protein-coupled receptors (GPCRs).[3] The rigid steroidal structure of CHAPS is thought to contribute to its ability to disrupt lipid-lipid and lipid-protein interactions without causing significant protein unfolding.[4]
Conversely, this compound has been described as having protein denaturing potency.[5] While this property might be advantageous for applications requiring protein unfolding, it renders it less suitable for studies where maintaining the native protein structure is critical. Research on the antifungal mechanism of lauryl betaine suggests it interacts with and disrupts cell membranes by affecting ergosterol synthesis, highlighting its membrane-active properties.[6]
Compatibility with Downstream Applications
The neutral charge of zwitterionic detergents over a broad pH range makes them compatible with various downstream analytical techniques.
-
Isoelectric Focusing (IEF) and 2D Gel Electrophoresis: CHAPS is widely used in IEF and 2D gel electrophoresis because it does not interfere with the native charge of proteins, allowing for their separation based on their isoelectric point.[7][8] While there is limited specific data on the use of this compound in these applications within a research context, its potential denaturing properties could affect protein migration and final results.
-
Chromatography: The neutral charge of CHAPS makes it compatible with ion-exchange chromatography.[9]
-
Enzyme Assays: The non-denaturing nature of CHAPS is crucial for maintaining the enzymatic activity of solubilized proteins, making it a suitable detergent for use in functional assays. The potential denaturing effect of this compound could interfere with enzyme activity.
Experimental Protocols
Detailed methodologies are essential for the successful application of detergents in protein research. Below are generalized protocols for protein solubilization using CHAPS.
General Protocol for Membrane Protein Solubilization using CHAPS
This protocol provides a starting point for the solubilization of membrane proteins from cell cultures. Optimization may be required depending on the specific protein and cell type.
Materials:
-
CHAPS solubilization buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, protease inhibitor cocktail.
-
Cultured cells expressing the protein of interest.
-
Ice-cold phosphate-buffered saline (PBS).
-
Microcentrifuge.
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold CHAPS solubilization buffer.
-
Incubate on ice for 30-60 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
The supernatant contains the solubilized membrane proteins and is ready for downstream applications.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. fivephoton.com [fivephoton.com]
- 6. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine - figshare - Figshare [figshare.com]
A Head-to-Head Comparison: Lauryldimethylbetaine vs. Non-ionic Detergents for Optimal Protein Stability
For researchers, scientists, and drug development professionals, maintaining the structural and functional integrity of proteins is paramount. The choice of detergent for protein solubilization and purification is a critical factor that can significantly impact experimental outcomes. This guide provides an in-depth comparison of the zwitterionic detergent lauryldimethylbetaine and a range of non-ionic detergents, offering insights into their performance in preserving protein stability, supported by experimental principles and methodologies.
Understanding the Contenders: A Look at Detergent Properties
Detergents are amphipathic molecules essential for solubilizing and stabilizing proteins, particularly membrane proteins, by mimicking the lipid bilayer environment. They are broadly classified based on the charge of their hydrophilic head group.
This compound , a zwitterionic detergent, possesses both a positive and a negative charge in its head group, resulting in a net neutral charge over a wide pH range. This unique characteristic imparts properties of both ionic and non-ionic detergents. Zwitterionic detergents are generally considered milder than their ionic counterparts but can be more effective at disrupting protein-protein interactions than non-ionic detergents.[1][2]
Non-ionic detergents , on the other hand, have uncharged, hydrophilic head groups. This class of detergents is renowned for its mild nature, making them a preferred choice for applications where preserving the native protein structure and function is crucial.[3][4][5] They are particularly effective at breaking lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact.[3]
A summary of the key physicochemical properties of this compound and several common non-ionic detergents is presented in Table 1. The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers self-assemble into micelles. Working above the CMC is generally required for effective protein solubilization.
| Detergent | Type | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| This compound | Zwitterionic | LDB | 229.4 | ~1-2 | ~55 |
| Triton™ X-100 | Non-ionic | ~625 | ~0.24 | ~140 | |
| Tween® 20 | Non-ionic | ~1228 | ~0.06 | ~60 | |
| n-Dodecyl-β-D-maltoside | Non-ionic | DDM | 510.6 | ~0.17 | ~98 |
| n-Octyl-β-D-glucoside | Non-ionic | OG | 292.4 | ~20-25 | ~27 |
| CHAPS | Zwitterionic | 614.9 | ~6-10 | ~10 |
Table 1: Physicochemical Properties of Selected Detergents. The values presented are approximate and can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Performance in Protein Stability: A Comparative Analysis
The "mildness" of a detergent is its ability to solubilize and stabilize a protein without irreversibly altering its structure and function. While direct quantitative comparisons across a wide range of proteins and conditions are limited in single studies, the general consensus in the scientific community, supported by numerous individual experiments, provides a strong basis for a qualitative and semi-quantitative comparison.
| Stability Parameter | This compound (Zwitterionic) | Non-ionic Detergents (e.g., Triton™ X-100, DDM) |
| Prevention of Aggregation | Generally effective in preventing non-specific aggregation. Can be more effective than non-ionic detergents at breaking existing protein-protein aggregates due to its stronger disruptive nature. | Highly effective in preventing aggregation by coating hydrophobic surfaces of proteins. Considered a primary choice for preventing aggregation while maintaining native structure.[6] |
| Preservation of Secondary Structure | Generally preserves the secondary structure of many proteins. However, some studies suggest that zwitterionic detergents can be more denaturing to water-soluble protein domains compared to non-ionic detergents.[7] | Excellent at preserving the secondary and tertiary structure of proteins. Their mild nature minimizes the risk of denaturation.[3] |
| Maintenance of Enzymatic Activity | Can maintain the activity of many enzymes. However, the potential to disrupt protein-protein interactions might affect the function of oligomeric enzymes or protein complexes. | Generally considered the safest choice for maintaining the catalytic activity of enzymes, as they are less likely to disrupt the intricate structures required for function.[8][9] |
| Suitability for Structural Studies | Can be used for structural studies, but careful selection and optimization are often required. | Widely used and highly recommended for structural biology techniques like X-ray crystallography and cryo-electron microscopy due to their ability to maintain protein homogeneity and stability.[5] |
Table 2: General Comparison of this compound and Non-ionic Detergents for Protein Stability.
Experimental Evidence: Methodologies for Assessing Protein Stability
Several biophysical techniques are employed to quantitatively assess the stabilizing effects of detergents on proteins.
Thermal Shift Assay (TSA)
Also known as Differential Scanning Fluorimetry (DSF), this high-throughput technique measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[10] A fluorescent dye, which preferentially binds to the hydrophobic regions of a protein, is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a direct measure of its thermal stability. A higher Tm in the presence of a detergent indicates a stabilizing effect.[10]
Experimental Protocol: Thermal Shift Assay
-
Protein and Detergent Preparation: Prepare a stock solution of the purified protein in a suitable buffer. Prepare a series of dilutions of the detergents to be tested (e.g., this compound, Triton™ X-100, DDM) in the same buffer.
-
Assay Setup: In a 96-well PCR plate, mix the protein solution, the fluorescent dye (e.g., SYPRO™ Orange), and the different concentrations of each detergent. Include a control with no detergent.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition in this curve corresponds to the Tm. Compare the Tm values obtained for the protein in the presence of different detergents.
Caption: Workflow for a Thermal Shift Assay to compare protein stability in different detergents.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules, such as the peptide bonds in proteins. Changes in the CD spectrum can indicate alterations in the protein's secondary structure (e.g., alpha-helices, beta-sheets). By monitoring the CD signal as a function of temperature or denaturant concentration, one can assess the conformational stability of a protein in the presence of different detergents.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of the protein at a known concentration in a suitable buffer, both in the absence and presence of the detergents to be tested. The buffer should have low absorbance in the far-UV region.
-
Spectra Acquisition: Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) using a CD spectrometer.
-
Thermal Melt (Optional): To determine thermal stability, record CD spectra at various temperatures. The change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) can be monitored as the temperature is increased.
-
Data Analysis: Analyze the CD spectra to estimate the secondary structure content. For thermal melt experiments, plot the CD signal versus temperature to determine the Tm.
Caption: Experimental workflow for assessing protein stability using Circular Dichroism spectroscopy.
Conclusion: Making the Right Choice
The selection between this compound and non-ionic detergents is highly dependent on the specific protein of interest and the downstream application.
-
For preserving the native structure and function of most proteins, especially for sensitive applications like enzyme assays and structural biology, non-ionic detergents are generally the safer and more conservative choice. Their mild nature minimizes the risk of denaturation and preserves protein-protein interactions within complexes.
-
This compound and other zwitterionic detergents can be valuable tools, particularly when stronger solubilization is required or for disrupting non-specific protein aggregates. However, their potential to be more disruptive to protein structure and interactions necessitates careful optimization and validation for each specific protein.
Ultimately, an empirical approach is often the most effective. Screening a panel of detergents, including both this compound and a variety of non-ionic detergents, using techniques like TSA and CD spectroscopy, will provide the most reliable data to guide the selection of the optimal detergent for maximizing the stability and functionality of your protein of interest.
References
- 1. agscientific.com [agscientific.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
The Zwitterionic Advantage? A Comparative Guide to Lauryldimethylbetaine (LDB) for GPCR Solubilization
For researchers, scientists, and drug development professionals, the successful solubilization of G-protein-coupled receptors (GPCRs) is a critical bottleneck. The choice of detergent is paramount to preserving the structural and functional integrity of these notoriously delicate membrane proteins. This guide provides a comprehensive comparison of lauryldimethylbetaine (LDB), also known as lauryldimethylamine oxide (LDAO), with other commonly used detergents for GPCR solubilization, supported by available experimental data and detailed protocols.
This compound, a zwitterionic detergent, offers a unique combination of properties that can be advantageous for membrane protein research. Unlike ionic detergents, its net neutral charge at physiological pH can be less denaturing. However, its efficacy is highly protein-dependent and must be empirically validated against established detergents. This guide will delve into a comparative analysis to aid in the rational selection of detergents for your specific GPCR target.
At a Glance: Physicochemical Properties of Common Detergents
The behavior of a detergent in solution is governed by its physicochemical properties. The critical micelle concentration (CMC), the concentration at which detergents self-assemble into micelles, is a key parameter. A lower CMC is often preferred as it requires less detergent to maintain a micellar environment, which can be beneficial for downstream applications.
| Detergent | Abbreviation | Class | Molecular Weight ( g/mol ) | CMC (mM in water) |
| This compound | LDB/LDAO | Zwitterionic | 229.4 | 1-2 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.6 | ~0.17 |
| CHAPS | CHAPS | Zwitterionic | 614.9 | 6-10 |
| Fos-Choline-12 | FC-12 | Zwitterionic | 351.5 | ~1.5 |
Performance in GPCR Solubilization: A Comparative Overview
Direct, head-to-head quantitative comparisons of LDB/LDAO with other detergents for the solubilization of the same GPCR are not extensively documented in publicly available literature. However, by synthesizing data from various studies on different GPCRs and membrane proteins, we can construct a representative comparison. It is crucial to note that the optimal detergent is highly protein-specific.
Solubilization Efficiency
The primary goal of solubilization is to extract the target protein from the cell membrane. The efficiency is typically measured as the percentage of the total receptor that is recovered in the soluble fraction after detergent treatment and centrifugation.
| GPCR Target | Detergent | Solubilization Efficiency (%) | Reference |
| β2-adrenergic receptor | DDM | 90 ± 11 | [1] |
| Serotonin 5-HT1A Receptor | CHAPS | High (most efficient of 14 tested) | [2] |
| Serotonin 5-HT1A Receptor | DDM | High (third most efficient) | [2] |
| Generic GPCR | Amidosulfobetaine | Better than CHAPS | [3] |
| β1-adrenergic receptor | LDAO | Ineffective for maintaining stability | [4] |
Preservation of Functional Integrity
Beyond extraction, a detergent must maintain the GPCR's native conformation to preserve its function, which is typically assessed through ligand binding assays and functional coupling to G-proteins.
Thermostability:
A common method to assess the stability of a solubilized receptor is to measure its melting temperature (Tm), the temperature at which 50% of the protein unfolds. A higher Tm indicates greater stability.
| GPCR Target | Detergent | Apparent Melting Temperature (Tm) in °C | Reference |
| Adenosine A2a Receptor (WT) | DDM | 23 | [4] |
| β2-adrenergic receptor | DDM | 35.2 ± 2.4 | [1] |
| Adenosine A2a Receptor (Thermostabilized) | DDM | Higher than in DM | [5] |
Note: While a direct Tm for a GPCR in LDAO is not provided in the search results, one study noted that the β1-adrenergic receptor was unstable in LDAO, suggesting a low thermostability.[4]
Ligand Binding Affinity:
The ability of the solubilized receptor to bind its specific ligands is a critical indicator of its functional integrity. This is often quantified by the dissociation constant (Kd), where a lower value indicates higher affinity.
| GPCR Target | Detergent | Ligand | Kd (pM) | Reference |
| β2-adrenergic receptor (fused to YFP) | - | [125I]cyanopindolol | 78.5 ± 12 | [6] |
| β2-adrenergic receptor (fused to Rluc) | - | [125I]cyanopindolol | 57.5 ± 15 | [6] |
| Wild-type β2-adrenergic receptor | - | [125I]cyanopindolol | 44.7 ± 13 | [6] |
Note: The above data for the β2-adrenergic receptor was from studies on receptors in living cells before solubilization and serves as a baseline for comparison. The process of solubilization can alter ligand binding affinities.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental outcomes. Below are protocols for key experiments in a comparative detergent study.
Protocol 1: Detergent Screening for GPCR Solubilization
This protocol outlines a general procedure for screening various detergents to determine their efficiency in solubilizing a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Solubilization Buffers: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, supplemented with a protease inhibitor cocktail.
-
Detergent Stocks (10% w/v): LDB (LDAO), DDM, CHAPS, Fos-Choline-12.
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
Aliquot the membrane suspension into separate microcentrifuge tubes, with each tube containing the same amount of total membrane protein (e.g., 1 mg).
-
To each tube, add the respective detergent from the 10% stock to a final concentration of 1% (w/v). Ensure the final volume is the same for all samples by adding solubilization buffer.
-
Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant (solubilized fraction). Resuspend the pellet (insoluble fraction) in the same volume of solubilization buffer.
-
Analyze the total, soluble, and insoluble fractions by SDS-PAGE and Western blotting using an antibody specific to the GPCR to determine the percentage of solubilization for each detergent.
Protocol 2: Radioligand Binding Assay for Functional Assessment
This protocol is for a saturation binding experiment to determine the total number of functional receptors (Bmax) and their affinity for a specific radioligand (Kd) after solubilization.
Materials:
-
Solubilized GPCR preparations from Protocol 1.
-
Radiolabeled ligand (e.g., [3H]-agonist or antagonist).
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) of the respective solubilizing detergent.
-
96-well filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add a constant amount of each solubilized GPCR preparation to each well.
-
To a series of wells for each detergent condition, add increasing concentrations of the radiolabeled ligand.
-
To a parallel set of wells, add the same increasing concentrations of the radiolabeled ligand plus a high concentration of the unlabeled ligand (at least 100-fold higher than the Kd of the radioligand) to determine non-specific binding.
-
Incubate the plates at room temperature for 1-2 hours to reach equilibrium.
-
Separate the bound from free radioligand by filtering the contents of the wells through the filter plate and washing with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Determine the Bmax and Kd values by fitting the specific binding data to a one-site saturation binding model using appropriate software (e.g., GraphPad Prism).
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the key workflows and a typical GPCR signaling pathway.
Caption: A simplified diagram of a typical GPCR signaling cascade.
Caption: Experimental workflow for comparing detergent effectiveness.
Conclusion and Recommendations
The selection of an appropriate detergent for GPCR solubilization is a critical, empirical process. While this compound (LDB/LDAO) is a zwitterionic detergent that has been used in membrane protein research, the available evidence suggests it may be harsher and less effective at preserving the stability of some GPCRs compared to milder non-ionic detergents like DDM or other zwitterionic detergents like CHAPS.[2][3][4]
For a novel GPCR, it is highly recommended to perform a comprehensive detergent screen that includes LDB alongside established detergents such as DDM, CHAPS, and newer generation detergents like Lauryl Maltose Neopentyl Glycol (LMNG). The detailed protocols provided in this guide offer a framework for conducting such a comparative analysis. The ultimate choice of detergent will depend on the specific GPCR of interest and the downstream application, balancing the need for high solubilization yield with the critical requirement of maintaining the receptor's structural and functional integrity.
References
- 1. Functional solubilization of the β2-adrenoceptor using diisobutylene maleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Behavior of the Active and Inactive States of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of β2-adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Lauryldimethylbetaine Preparations
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of methods to assess the purity of commercial lauryldimethylbetaine, an amphoteric surfactant valued for its mildness and compatibility in various formulations. We present detailed experimental protocols and comparative data to aid in the selection and quality control of this critical ingredient.
This compound, also known as N-dodecyl-N,N-dimethylglycine, finds application in biopharmaceutical formulations, cell culture, and drug delivery systems due to its gentle nature and excellent foaming properties. However, the presence of impurities can significantly impact experimental outcomes, making rigorous purity assessment essential. Common impurities in commercial preparations can include unreacted starting materials, such as free dodecyldimethylamine, and byproducts from the manufacturing process.
Comparative Analysis of Purity Assessment Methods
The purity of this compound can be determined through a combination of analytical techniques, each providing specific insights into the composition of the commercial preparation. The choice of method will depend on the specific purity attribute being assessed.
| Parameter | Method | Principle | Typical Specification |
| Active Substance Content | Potentiometric Titration | Titration of the betaine group in a non-aqueous medium. | ≥ 30% |
| Purity (Main Component) | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from related substances. | ≥ 98% (of active substance) |
| Free Amine Content | Gas Chromatography (GC) or HPLC with Derivatization | Separation and quantification of volatile or derivatized free amines. | ≤ 0.5% |
| pH (1% aqueous solution) | pH Meter | Measurement of the hydrogen ion concentration. | 6.0 - 8.0[1] |
| Heavy Metals | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample to detect and quantify heavy metals. | ≤ 10 ppm |
| Sodium Chloride Content | Potentiometric Titration with Silver Nitrate | Precipitation titration to determine chloride concentration. | ≤ 6.0%[1] |
Performance Comparison with Alternative Surfactants
This compound is often considered as an alternative to other common surfactants in sensitive applications. Here's a comparative overview:
| Surfactant | Type | Key Advantages | Key Disadvantages | Typical Applications in Research |
| This compound | Amphoteric (Zwitterionic) | Excellent mildness, good foaming, stable over a wide pH range, biodegradable.[2] | Can contain residual free amines. | Cell lysis buffers, protein solubilization, drug delivery systems. |
| Cocamidopropyl Betaine (CAPB) | Amphoteric (Zwitterionic) | Very mild, good viscosity builder, derived from coconut oil.[3] | Potential for impurities like amidoamine and DMAPA which can be sensitizing.[3] | Personal care formulations, mild cleaning agents for laboratory equipment. |
| Sodium Lauryl Sulfate (SLS) | Anionic | Strong cleansing and foaming properties, low cost. | Can be irritating to skin and mucous membranes, can denature proteins. | SDS-PAGE, cell lysis (where protein denaturation is desired). |
| Polysorbate 80 (Tween® 80) | Non-ionic | Excellent emulsifier and solubilizer, low toxicity. | Can be prone to oxidation, potentially interfering with some assays. | Emulsifier for oil-in-water formulations, solubilizer for poorly soluble drugs. |
| Poloxamer 188 (Pluronic® F-68) | Non-ionic | Very low toxicity, good lubricant, can protect cells from shear stress. | Weaker surfactant properties compared to others. | Cell culture media additive, shear protectant in bioreactors. |
Experimental Protocols
Determination of Active Substance Content by Potentiometric Titration
This method determines the concentration of the amphoteric surfactant by titration in a non-aqueous solvent.
Workflow:
Figure 1. Workflow for Potentiometric Titration.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample into a 100 mL beaker. Add 50 mL of glacial acetic acid and stir until completely dissolved.
-
Titration: Place the beaker on a magnetic stirrer and immerse a calibrated combination pH electrode. Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid. Record the millivolt readings as a function of the titrant volume.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined by calculating the first or second derivative of the curve.
-
Calculation: Active Substance (%) = (V x N x MW) / (W x 10) Where:
-
V = Volume of perchloric acid at the endpoint (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (271.44 g/mol )
-
W = Weight of the sample (g)
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from potential non-volatile impurities.
Workflow:
Figure 2. Workflow for HPLC Purity Assessment.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Re-equilibrate at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the commercial this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Determination of Free Dodecyldimethylamine by Gas Chromatography (GC)
This method is suitable for quantifying volatile impurities such as the unreacted tertiary amine.
Workflow:
References
Comparative Cytotoxicity of Lauryldimethylbetaine in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxicity of lauryldimethylbetaine, a zwitterionic surfactant, with other commonly used surfactants in mammalian cell culture. The information is supported by experimental data from published studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Executive Summary
This compound, also known as lauryl betaine, is an amphoteric surfactant increasingly used in various formulations, including those for biomedical and pharmaceutical applications. Understanding its cytotoxic profile in mammalian cell cultures is crucial for predicting its potential for skin and eye irritation and for its safe use in drug delivery systems. This guide summarizes the available data on the cytotoxicity of this compound and compares it with the anionic surfactant Sodium Dodecyl Sulfate (SDS) and the non-ionic surfactant Triton X-100. While direct comparative studies with standardized IC50 values across multiple cell lines are limited, existing research indicates that zwitterionic surfactants like this compound generally exhibit lower cytotoxicity than cationic and anionic surfactants.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other common surfactants on various mammalian cell lines. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus, comparisons should be made with caution.
| Surfactant | Cell Line | Assay | Exposure Time | IC50 (µg/mL) | Reference |
| This compound | HaCaT (Human Keratinocytes) | MTT | Not Specified | Data Not Available | |
| Human Dermal Fibroblasts | Not Specified | Not Specified | Data Not Available | ||
| CHO (Chinese Hamster Ovary) | MTT | Not Specified | Data Not Available | [1] | |
| Sodium Dodecyl Sulfate (SDS) | Human Dermal Fibroblasts | SRB | 24 hours | 50 | [2] |
| Triton X-100 | Human Dermal Fibroblasts | SRB | 24 hours | 56 | [2] |
| Alkyl Dimethyl Propyl Sulphobetaines | HaCaT, CHO, CCC-ESF-1 | MTT | Not Specified | Lower than Alkyl Trimethyl Ammonium Chloride | [1] |
Note: "Data Not Available" indicates that specific IC50 values for this compound on these cell lines under clearly defined conditions could not be found in the reviewed literature. The study on Alkyl Dimethyl Propyl Sulphobetaines suggests a lower cytotoxicity profile for this class of zwitterionic surfactants compared to cationic surfactants, but does not provide a specific IC50 for this compound.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are crucial for the accurate interpretation and replication of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the surfactant. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Principle: The dye is taken up by viable cells and accumulates in the lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After the treatment period, remove the medium and add a medium containing Neutral Red. Incubate for approximately 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of Neutral Red uptake relative to the untreated control to determine cell viability and the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
A Head-to-Head Comparison of Lauryldimethylbetaine and Zwittergent 3-12 for Specialized Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of protein biochemistry and drug development, the selection of an appropriate detergent is a critical determinant of experimental success. Zwitterionic detergents, possessing both a positive and a negative charge, are prized for their ability to solubilize membrane proteins and disrupt protein-protein interactions while often preserving the native structure and function of the target molecules. This guide provides an in-depth, objective comparison of two widely used zwitterionic detergents: Lauryldimethylbetaine (also known as Empigen BB) and Zwittergent 3-12. This analysis is supported by experimental data to inform the selection of the optimal detergent for specific research applications.
Physicochemical Properties: A Foundation for Performance
The distinct molecular structures of this compound and Zwittergent 3-12 give rise to different physicochemical properties, which in turn dictate their behavior in solution and their interactions with proteins and lipids. This compound is a carboxymetaine, while Zwittergent 3-12 is a sulfobetaine. These differences in their hydrophilic head groups influence their critical micelle concentration (CMC), aggregation number, and micellar weight.
| Property | This compound (Empigen BB) | Zwittergent 3-12 |
| Synonyms | N-Dodecyl-N,N-dimethylglycine | n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate |
| Molecular Formula | C16H33NO2 | C17H37NO3S |
| Molecular Weight ( g/mol ) | 271.44 | 335.54 |
| Critical Micelle Concentration (CMC) (mM) | ~14-16 | 2 - 4[1] |
| Aggregation Number | ~80 | 55[1] |
| Micellar Weight (kDa) | ~21.7 | ~18.5[2] |
Performance in Specific Applications: Experimental Evidence
The choice between this compound and Zwittergent 3-12 often depends on the specific application, the nature of the protein of interest, and the downstream analytical techniques.
Membrane Protein Solubilization
Both detergents are effective in solubilizing membrane proteins. However, their efficiency can vary depending on the target protein. For instance, in a study comparing various detergents for the solubilization of keratins, a family of highly insoluble intermediate filament proteins, Empigen BB (this compound) was found to be highly efficient. It was comparable to the cationic detergent cetyltrimethylammonium bromide in its ability to solubilize keratins and was superior in maintaining antibody reactivity, allowing for subsequent immunoprecipitation.[3][4] While Nonidet-P40 only partially solubilized keratins, Empigen BB was able to solubilize a significant portion of the remaining insoluble keratins.[3][4]
Zwittergent 3-12 has also been shown to be effective in solubilizing membrane proteins. In one study, Zwittergent 3-12, among other detergents, was able to solubilize Cadherin-11, a membrane protein, where the non-ionic detergent Brij-35 failed.[5] However, the same study noted that the association of p120 catenin with Cadherin-11 varied depending on the detergent used, highlighting the nuanced effects of different detergents on protein complexes.[5]
Protein Stability and Integrity
Maintaining the structural integrity and biological activity of proteins is paramount in many research applications. A study on the structural stability of the hepatitis C virus envelope glycoprotein E1 investigated the effects of both Empigen BB and Zwittergent 3-12. This direct comparison provides valuable insights into their relative abilities to maintain protein structure. While specific quantitative data on the differential stabilizing effects were not presented in the abstract, the study highlights that the choice of detergent can influence the stability of viral glycoproteins.
Use in Specific Signaling Pathway Studies
Zwittergent 3-12 has been utilized in studies of G-protein coupled receptor (GPCR) signaling. Interestingly, one study noted that the solubilization of yeast membrane fractions with Zwittergent 3-12 prevented the detection of α-factor receptor dimers.[6] This suggests that while effective for solubilization, Zwittergent 3-12 may disrupt certain protein-protein interactions that are critical for studying receptor oligomerization, a key aspect of some signaling pathways. This underscores the importance of selecting a detergent that preserves the specific molecular interactions under investigation.
The following diagram illustrates a generalized GPCR signaling pathway, where the choice of detergent for receptor extraction and purification can be critical.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for membrane protein extraction, a common application for both detergents.
Protocol 1: Membrane Protein Extraction using Zwittergent 3-12 (Adapted from a protocol for Zwittergent 3-14)
This protocol is adapted from a method for the solubilization of outer membrane proteins and can be optimized for specific applications.
Materials:
-
Cell pellet containing membranes
-
MOPS buffer (20 mM, pH 7.5)
-
Zwittergent 3-12 solution (10% w/v stock)
-
Lysozyme (optional, for bacterial cells)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in ice-cold MOPS buffer with protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at low speed (e.g., 5,000 x g for 15 minutes) to remove intact cells and debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C).
-
-
Solubilization:
-
Resuspend the membrane pellet in a minimal volume of MOPS buffer.
-
Add Zwittergent 3-12 to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubate on a rotator for 1-2 hours at 4°C to facilitate solubilization.
-
-
Clarification:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 150,000 x g for 1 hour at 4°C) to pellet any insoluble material.
-
-
Downstream Processing:
-
The supernatant containing the solubilized membrane proteins is now ready for downstream applications such as chromatography or immunoprecipitation.
-
Protocol 2: Protein Extraction for Immunoprecipitation using this compound (Empigen BB)
This protocol is based on the successful use of Empigen BB for solubilizing keratins while preserving antigenicity for immunoprecipitation.[3][4]
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% this compound (Empigen BB), protease inhibitor cocktail.
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and pellet by centrifugation.
-
For tissues, homogenize in lysis buffer on ice.
-
-
Cell Lysis:
-
Resuspend the cell pellet or tissue homogenate in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate briefly on ice to enhance lysis and shear DNA.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Carefully transfer the supernatant to a new pre-chilled tube. This lysate is now ready for the immunoprecipitation protocol.
-
The following diagram outlines a typical experimental workflow for protein extraction and immunoprecipitation where the choice of detergent is a key variable.
Conclusion
Both this compound and Zwittergent 3-12 are valuable tools in the researcher's arsenal for the study of proteins. This compound (Empigen BB) has demonstrated particular utility in solubilizing highly insoluble proteins like keratins while preserving their antigenicity for applications such as immunoprecipitation.[3][4] Zwittergent 3-12 is a widely used detergent for membrane protein solubilization, although its potential to disrupt certain protein-protein interactions, such as receptor dimers, should be considered.[6]
The optimal choice between these two zwitterionic detergents will ultimately depend on the specific protein of interest, the required downstream applications, and empirical testing. The provided data and protocols serve as a guide for making an informed decision to advance research and development in the life sciences.
References
- 1. ZWITTERGENT 3-12 Detergent - CAS 14933-08-5 - Calbiochem A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. 14933-08-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Empigen BB: a useful detergent for solubilization and biochemical analysis of keratins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. ulab360.com [ulab360.com]
A Comparative Performance Evaluation of Lauryldimethylbetaine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lauryldimethylbetaine, a versatile zwitterionic surfactant, from three representative suppliers. The performance of this compound is evaluated against common alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most suitable surfactant for your research and formulation needs.
Executive Summary
This compound (LDMB), also known as Lauryl Betaine, is a widely used amphoteric surfactant valued for its mildness, excellent foaming properties, and viscosity-building capabilities. It finds extensive application in personal care products, cosmetics, and pharmaceutical formulations. This guide evaluates key performance indicators of LDMB from three fictional suppliers—Supplier A, Supplier B, and Supplier C—and compares them to alternative surfactants: Cocamidopropyl Betaine (a milder amphoteric), Sodium Lauryl Sulfate (a common anionic), and Lauramine Oxide (a non-ionic-like zwitterionic). The evaluation focuses on critical parameters such as active concentration, pH, surface tension, viscosity, foam stability, and emulsification power.
Comparative Data of this compound from Different Suppliers
The quality and performance of this compound can vary between suppliers due to differences in manufacturing processes and purity levels. Below is a summary of key performance metrics for LDMB sourced from three different representative suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Appearance | Clear, pale yellow liquid | Clear, pale yellow liquid | Clear, yellowish liquid | Visual Inspection |
| Active Surfactant (% w/w) | 30.2 ± 0.5 | 29.8 ± 0.5 | 31.5 ± 0.5 | Titration |
| pH (10% aqueous solution) | 6.8 ± 0.2 | 7.1 ± 0.2 | 6.5 ± 0.2 | pH Meter |
| Sodium Chloride (% w/w) | 5.2 ± 0.3 | 5.5 ± 0.3 | 4.8 ± 0.3 | Potentiometric Titration |
| Critical Micelle Concentration (CMC, mM) | 1.8 | 2.0 | 1.7 | Surface Tensiometry |
| Surface Tension @ CMC (mN/m) | 34.5 | 35.2 | 34.1 | Du Noüy Ring Tensiometer |
| Viscosity @ 25°C (5% solution, cP) | 150 | 145 | 160 | Rotational Viscometer |
| Foam Volume (mL, initial) | 180 | 175 | 185 | Ross-Miles Foam Test |
| Foam Stability (mL, after 5 min) | 165 | 160 | 175 | Ross-Miles Foam Test |
| Emulsification Power (min) | 25 | 22 | 28 | Emulsion Stability Test |
This compound vs. Alternative Surfactants
The choice of surfactant is critical in formulation development. This section compares the performance of this compound (represented by Supplier A's data) with other commonly used surfactants.
| Parameter | This compound | Cocamidopropyl Betaine | Sodium Lauryl Sulfate (SLS) | Lauramine Oxide |
| Type | Zwitterionic (Amphoteric) | Zwitterionic (Amphoteric) | Anionic | Zwitterionic (Amine Oxide) |
| Mildness | Mild | Very Mild | Harsh | Mild |
| Foaming | Excellent | Good | Excellent | Excellent |
| Viscosity Building | Good | Good | Moderate | Excellent |
| Surface Tension @ CMC (mN/m) | 34.5 | 36.0 | 39.0 | 32.0 |
| Irritation Potential | Low | Very Low | High | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Determination of Active Surfactant Content
The active surfactant content is determined by a two-phase titration method. A known weight of the this compound sample is dissolved in a mixture of water and chloroform. An indicator solution (e.g., methylene blue) is added. The solution is then titrated with a standardized anionic surfactant solution (e.g., sodium lauryl sulfate). The endpoint is indicated by a color change in the chloroform layer.
Surface Tension and Critical Micelle Concentration (CMC) Measurement
Surface tension is measured using a Du Noüy ring tensiometer. A series of aqueous solutions of the surfactant at different concentrations are prepared. The surface tension of each solution is measured at a constant temperature (25°C). The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined as the concentration at which the surface tension plateaus.
Viscosity Measurement
The viscosity of a 5% aqueous solution of the surfactant is measured using a rotational viscometer with a suitable spindle at a constant temperature (25°C). The viscometer is calibrated with a standard of known viscosity. The shear rate is kept constant to ensure comparable results.
Foam Volume and Stability (Ross-Miles Method)
A 200 mL solution of the surfactant at a specified concentration (e.g., 0.5%) is prepared in a graduated cylinder. A specified volume of the same solution is allowed to fall from a fixed height into the cylinder, generating foam. The initial foam volume is recorded. The foam volume is then recorded again after 5 minutes to assess foam stability.
Emulsification Power
Equal volumes of a standard oil (e.g., mineral oil) and a 1% aqueous solution of the surfactant are placed in a graduated cylinder. The mixture is homogenized for a specified time using a high-shear mixer. The time taken for the separation of the aqueous phase to a certain volume (e.g., 10 mL) is recorded as the emulsification power. A longer separation time indicates better emulsification power.
Visualizing Key Processes
To further aid in the understanding of surfactant performance and evaluation, the following diagrams illustrate a typical workflow for surfactant testing and the fundamental mechanism of micelle formation.
Caption: Workflow for evaluating the performance of this compound from different suppliers.
Caption: Mechanism of micelle formation by surfactant monomers in an aqueous solution.[1][2][3]
Conclusion
The selection of a this compound supplier should be based on a comprehensive evaluation of key performance indicators. While Supplier C demonstrates slightly superior performance in terms of foam stability and emulsification power, all three representative suppliers offer products within acceptable industry standards. The choice of LDMB over alternatives will depend on the specific formulation requirements, with LDMB providing a good balance of mildness, foaming, and viscosity. For applications requiring extreme mildness, Cocamidopropyl Betaine may be a more suitable option, whereas for high-foaming and cost-effective formulations where mildness is less critical, Sodium Lauryl Sulfate could be considered. Lauramine Oxide presents a strong alternative for viscosity building and foam boosting. Researchers and formulators are encouraged to perform their own comparative studies based on the protocols outlined in this guide to determine the optimal surfactant for their specific application.
References
Cross-Validation of Experimental Results: A Comparative Guide to Lauryldimethylbetaine for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lauryldimethylbetaine with other commonly used detergents for the solubilization and stabilization of membrane proteins. The objective is to offer a framework for the cross-validation of experimental results by presenting key performance indicators, detailed experimental protocols, and visual representations of relevant biological and experimental workflows. While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes known physicochemical properties and performance characteristics of various detergents to provide a valuable resource for experimental design.
Data Presentation: A Comparative Analysis of Detergent Properties
The selection of an appropriate detergent is critical for preserving the structural integrity and biological function of membrane proteins. The following tables summarize the physicochemical properties of this compound and other commonly used detergents, along with illustrative performance data based on typical experimental outcomes.
Table 1: Physicochemical Properties of Selected Detergents
| Detergent | Chemical Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| This compound | Zwitterionic | ~285.45 | 0.5 - 1.0[1] |
| DDM (n-dodecyl-β-D-maltoside) | Non-ionic | ~510.62 | 0.17 |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | ~1005.19 | 0.01 |
| CHAPS | Zwitterionic | ~614.88 | 6 - 10 |
| SDS (Sodium Dodecyl Sulfate) | Anionic | ~288.38 | 8.2 |
Note: CMC values can be influenced by buffer conditions such as ionic strength and temperature.[2]
Table 2: Illustrative Performance Comparison for Membrane Protein Solubilization
| Detergent | Target Protein | Solubilization Efficiency (%) | Preservation of Activity (%) | Reference |
| This compound (Hypothetical) | GPCR | 75-85 | 80-90 | - |
| DDM | GABA-A Receptor | >90 | High | [3] |
| LMNG | GPCR (β2AR) | High | Higher than DDM | [4][5] |
| CHAPS | Serotonin 5-HT1A Receptor | High | High | |
| SDS | E. coli Membrane Proteins | High | Low (Denaturing) | [6][7] |
Disclaimer: The performance data for this compound is hypothetical and serves as a target for experimental validation. The efficacy of a detergent is highly protein-dependent.
Experimental Protocols
To facilitate the cross-validation of experimental results, detailed protocols for key experiments are provided below. These protocols are intended as a starting point and should be optimized for the specific membrane protein of interest.
Protocol 1: Comparative Solubilization of a Target Membrane Protein
Objective: To compare the efficiency of this compound and other detergents in solubilizing a target membrane protein from its native membrane.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Detergent Stock Solutions (10% w/v): this compound, DDM, LMNG, CHAPS
-
Solubilization Buffer: Lysis Buffer with varying concentrations of each detergent (e.g., 0.5%, 1.0%, 2.0% w/v)
-
BCA Protein Assay Kit
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, Dounce homogenization).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Pellet the membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into separate tubes for each detergent and concentration to be tested.
-
Add the respective detergent stock solution to each tube to achieve the final desired concentration.
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Calculate the solubilization efficiency as the percentage of protein in the supernatant relative to the total protein in the initial membrane suspension.
Protocol 2: Functional a-ssay - Ligand Binding
Objective: To assess the preservation of the functional activity of a solubilized receptor by measuring its ligand-binding capacity.
Materials:
-
Solubilized receptor preparations from Protocol 1.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled competitor ligand.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% of the respective detergent.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add a fixed amount of each solubilized receptor preparation.
-
For total binding, add a saturating concentration of the radiolabeled ligand.
-
For non-specific binding, add the radiolabeled ligand in the presence of a large excess of the unlabeled competitor ligand.
-
Incubate the plate at the appropriate temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Express the specific binding as a percentage of the activity of a reference standard or compare the specific binding across the different detergent conditions.
Protocol 3: Immunoprecipitation of a Target Protein
Objective: To evaluate the ability of this compound to maintain protein-protein interactions by co-immunoprecipitating a target protein and its known binding partner.
Materials:
-
Solubilized protein lysates from Protocol 1.
-
Primary antibody specific to the target protein.
-
Protein A/G magnetic beads.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% of the respective detergent.
-
Elution Buffer: 0.1 M Glycine pH 2.5 or SDS-PAGE sample buffer.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Pre-clear the solubilized lysates by incubating with Protein A/G magnetic beads for 30 minutes at 4°C.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein and its expected binding partner.
Mandatory Visualization
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. The extraction of EGFR and its associated proteins in their native, active state is essential for studying these processes.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: Detergent Efficacy Comparison
The following workflow outlines the key steps in a typical experiment designed to compare the efficacy of different detergents for membrane protein research.
Caption: Workflow for detergent comparison.
Logical Relationship: Cross-Validation of Results
Cross-validation is a critical step to ensure the reliability and reproducibility of experimental findings. This diagram illustrates the logical flow of cross-validating results obtained with a primary detergent against those from an alternative, such as this compound.
Caption: Cross-validation logical flow.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of detergent-based sample preparation workflows for LTQ-Orbitrap analysis of the Escherichia coli proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lauryldimethylbetaine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Lauryldimethylbetaine is a zwitterionic surfactant commonly used in laboratory settings. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
I. Hazard and Safety Information
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3) [1]
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2) [2]
-
May cause an allergic skin reaction [2]
Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow established safety procedures.
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[2] |
| Body Protection | Laboratory coat. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. Use a respirator if aerosols may be generated. |
III. Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Collect the absorbed or swept material and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the spill cleanup materials as hazardous waste.
IV. Step-by-Step Disposal Procedure
This compound waste should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing this compound (e.g., unused product, contaminated solutions, spill cleanup materials) in a dedicated, compatible waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Acutely Toxic").
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in secondary containment to prevent spills.
-
-
Arrange for Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste collection requests.
-
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
VI. Signaling Pathway for Safe Handling
The following diagram outlines the logical relationships and critical checkpoints for ensuring safe handling and disposal.
Caption: Decision pathway for safe handling and disposal.
References
Personal protective equipment for handling Lauryldimethylbetaine
Essential Safety and Handling Guide for Lauryldimethylbetaine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this chemical, which is known to cause skin irritation, potential allergic skin reactions, and serious eye irritation.[1]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] A face shield is required when there is a significant splash hazard.[2] |
| Skin Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves to prevent skin exposure.[1] A regular replacement schedule should be established to ensure gloves are renewed before being permeated by the chemical.[3] |
| Lab Coat or Protective Clothing | Wear appropriate protective clothing to prevent exposure.[1] A lab coat should be worn over personal clothing. For tasks with a higher risk of splashes, a vinyl or rubber apron with sleeves may be necessary.[2] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use in a well-ventilated area. A mechanical exhaust is required.[1] If ventilation is inadequate or for major spills, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Foot Protection | Closed-Toed Shoes | Perforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are used or stored.[3] Appropriate footwear should cover and protect the entire foot.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep the container tightly closed and upright to prevent leakage.[4]
Handling and Use
-
Always handle this compound in a well-ventilated area, preferably with a mechanical exhaust system.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling the substance.[1]
Disposal of Waste
-
All waste containing this compound should be treated as hazardous.
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[1]
-
Dispose of waste according to all applicable federal, state, and local regulations.[1]
-
Do not allow the substance to enter drains, soil, or surface water.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of a spill or exposure to this compound.
Skin Contact
-
Immediately wash the affected area with plenty of soap and water.[1][5]
-
Remove contaminated clothing and wash it before reuse.[1]
-
If skin irritation occurs, seek medical advice.[5]
Eye Contact
-
Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[1][5]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1][5]
Inhalation
-
Move the person to fresh air and keep them warm and at rest.[1]
-
If breathing is irregular or has stopped, administer artificial respiration.[1]
-
Call a physician.[1]
Ingestion
-
Rinse the mouth with water, provided the person is conscious.[1][5]
-
Never give anything by mouth to an unconscious person.[5]
-
Call a physician or poison control center immediately.[5]
Minor Spill
-
Alert people in the immediate area.
-
Wearing appropriate PPE, collect the spill in closed and suitable containers for disposal.[1]
-
Thoroughly clean the contaminated area.[1]
-
Ventilate the affected area.[1]
Major Spill
-
Evacuate all personnel from the immediate area.
-
Alert others in the vicinity and contact your institution's emergency response team.
-
Control the area by keeping people away and isolating the spill.[6]
-
Avoid breathing vapors and ensure adequate ventilation.
Caption: Immediate actions for exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
